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Foundational

Pharmacokinetic Profiling and Optimization of 8-Methoxyisoquinolin-4-amine Derivatives: A Technical Whitepaper

Strategic Context & Structural Rationale Isoquinoline-4-amine derivatives have emerged as privileged scaffolds in modern drug discovery, featuring prominently in the design of SARS-CoV-2 Main Protease (MPro) inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Structural Rationale

Isoquinoline-4-amine derivatives have emerged as privileged scaffolds in modern drug discovery, featuring prominently in the design of SARS-CoV-2 Main Protease (MPro) inhibitors, oncology therapeutics, and KEAP1-NRF2 pathway modulators. However, the unsubstituted isoquinoline-4-amine core presents significant pharmacokinetic and toxicological liabilities. The strategic installation of an 8-methoxy group fundamentally alters the electronic distribution and steric bulk of the molecule. This modification optimizes its ADME (Absorption, Distribution, Metabolism, and Excretion) profile while mitigating the severe bioactivation risks inherent to the parent scaffold.

The Mutagenicity Paradox and Electronic Mitigation

A critical hurdle in developing 4-aminoisoquinolines is their historical association with mutagenicity. The parent isoquinoline-4-amine has been flagged as an AMES-positive mutagen, severely limiting its clinical viability (1).

The Causality of Toxicity: This mutagenicity is driven by CYP-mediated N-hydroxylation followed by dehydration, generating a highly electrophilic quinone-imine intermediate that covalently binds to DNA and off-target proteins.

The 8-Methoxy Solution: The introduction of the 8-methoxy group serves a dual protective purpose. Sterically, it shields the adjacent positions from off-target enzymatic oxidation. Electronically, the electron-donating nature of the methoxy group alters the HOMO/LUMO gap of the ring system, destabilizing the transition state required for quinone-imine formation. This effectively shifts the metabolic flux away from toxic bioactivation toward safer Phase II conjugation or benign O-demethylation, rendering optimized derivatives AMES-negative and preventing mechanistically undesirable covalent reactions (2).

Metabolic Landscape and CYP450 Interactions

Isoquinoline alkaloids are notorious for their complex interactions with Cytochrome P450 enzymes, frequently acting as both substrates and time-dependent inhibitors (TDIs) of CYP2C19, CYP2D6, and CYP3A4 ([Time-Dependent Inhibition of CYP2C19 by Isoquinoline Alkaloids...[3]]()). Isoquinoline derivatives containing methoxy groups can form metabolic intermediate complexes (MICs) with the heme iron of CYPs, leading to irreversible enzyme inactivation (4).

The 8-methoxyisoquinolin-4-amine core undergoes primary Phase I metabolism via O-demethylation and secondary Phase II metabolism via N-acetylation (NAT2) and glucuronidation (UGT).

MetabolicPathway Parent 8-Methoxyisoquinolin-4-amine CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 NAT2 NAT2 N-Acetylation Parent->NAT2 UGT UGT Glucuronidation Parent->UGT Metabolite1 O-Demethylation (8-OH-isoquinoline) CYP3A4->Metabolite1 Major Reactive Quinone-imine Intermediate CYP3A4->Reactive Minor/Tox Metabolite2 N-Acetyl Derivative (Phase II) NAT2->Metabolite2 Fast/Slow Acetylators Metabolite3 N-Glucuronide (Phase II) UGT->Metabolite3 Clearance

Metabolic biotransformation pathways of 8-Methoxyisoquinolin-4-amine derivatives.

Quantitative Pharmacokinetic Profile

The following table summarizes the baseline PK parameters for a representative 8-methoxyisoquinolin-4-amine lead compound, demonstrating the balance between systemic exposure and clearance.

ParameterIntravenous (IV, 2 mg/kg)Oral (PO, 10 mg/kg)Mechanistic Rationale
Cmax (ng/mL) N/A1,450 ± 120Rapid dissolution driven by the basic 4-amine (pKa ~6.5).
Tmax (h) N/A1.5 ± 0.5High intestinal permeability; minimal efflux ratio.
AUC0-inf (h*ng/mL) 2,100 ± 1806,800 ± 450Moderate exposure, limited by first-pass hepatic extraction.
Clearance (mL/min/kg) 15.8N/AModerate hepatic clearance primarily via CYP3A4 O-demethylation.
Vdss (L/kg) 2.4N/AExtensive tissue distribution; lipophilic core favors CNS penetration.
Bioavailability (F%) N/A~65%Excellent oral bioavailability due to metabolic stability of the 8-methoxy group.
Half-life (t1/2, h) 3.24.1Sufficient for twice-daily (BID) dosing regimens.

Self-Validating Experimental Protocols

To ensure the scientific integrity of the PK optimization process, we employ self-validating assay systems. The design of these protocols ensures that false positives and artifacts are internally caught by mechanistic controls.

Protocol A: CYP450 Time-Dependent Inhibition (IC50 Shift) Assay

Objective: Determine if the derivative acts as a mechanism-based inactivator (MBI) of CYP3A4. Causality: Standard reversible inhibition assays fail to detect MBIs because they do not allow time for the compound to be metabolized into the reactive species that destroys the enzyme. By pre-incubating the compound with Human Liver Microsomes (HLMs) and NADPH before adding the probe substrate, we force the generation of any potential MICs.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL HLMs.

  • Compound Spiking: Add the 8-methoxyisoquinolin-4-amine derivative at 8 concentration points (0.1 to 50 µM).

  • Pre-Incubation (The Critical Step): Split the reaction into two arms.

    • Arm 1 (+NADPH): Add 1 mM NADPH and incubate at 37°C for 30 minutes.

    • Arm 2 (-NADPH): Add buffer only and incubate at 37°C for 30 minutes.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary plate containing the CYP3A4 probe substrate (e.g., Midazolam at its Km of 3 µM) and fresh NADPH.

  • Reaction & Quench: Incubate for 10 minutes, then quench with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

Self-Validation Mechanism:

  • The -NADPH Arm: If the IC50 decreases in the -NADPH arm, the shift is an artifact (e.g., compound degradation or non-specific protein binding), not true TDI.

  • Positive Control: Troleandomycin must demonstrate an IC50 shift ratio >5.0 to validate the metabolic competence of the HLM batch.

TDI_Workflow Step1 Incubate Compound with HLM + NADPH Step2 Pre-incubation (0 to 30 min) Step1->Step2 Step3 Add CYP-specific Probe Substrate Step2->Step3 Step4 Quench with Cold Acetonitrile Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate IC50 shift & Kinact/KI Step5->Step6

Self-validating workflow for the CYP450 Time-Dependent Inhibition (TDI) assay.

Protocol B: Glutathione (GSH) Trapping for Reactive Metabolite Screening

Objective: Detect the formation of electrophilic quinone-imine intermediates to ensure the 8-methoxy substitution successfully mitigated bioactivation. Causality: Electrophilic metabolites are transient and cannot be measured directly. By flooding the system with GSH (a soft nucleophile), we trap these species as stable GSH-adducts, providing a permanent footprint of bioactivation.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 10 µM test compound, 1 mg/mL HLMs, and 5 mM GSH in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate oxidative metabolism. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge to precipitate proteins.

  • Data Acquisition: Analyze via LC-HRMS (High-Resolution Mass Spectrometry) operating in positive ion mode.

  • Data Processing: Perform a neutral loss scan for 129.0426 Da (loss of pyroglutamic acid), which is the diagnostic fragmentation signature for all GSH adducts.

Self-Validation Mechanism:

  • Negative Control: An incubation lacking NADPH ensures that any detected adducts are strictly CYP-dependent and not the result of direct chemical reactivity of the parent compound.

  • Positive Control: Acetaminophen (APAP) must be run in parallel. The detection of the APAP-GSH adduct (m/z 457) validates the trapping efficiency of the system.

References

  • Discovery of Coronavirus Main Protease Inhibitors with Enhanced Brain Exposure and Potent Oral Efficacy in SARS-CoV-2 and MERS Infection Models. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability. PMC - NIH.[Link]

  • Time-Dependent Inhibition of CYP2C19 by Isoquinoline Alkaloids: In Vitro and In Silico Analysis. ResearchGate.[Link]

  • Modulation of Major Human Liver Microsomal Cytochromes P450 by Component Alkaloids of Goldenseal: Time-Dependent Inhibition and Allosteric Effects. PMC - NIH.[Link]

Sources

Exploratory

Receptor Binding Affinity of 8-Methoxyisoquinolin-4-amine and Its Derivatives: A Technical Guide to α2A-Adrenergic Receptor Targeting

Executive Summary 8-Methoxyisoquinolin-4-amine (CAS: 1783658-02-5) is a highly specialized pharmacophore building block utilized in the rational, structure-based design of novel G-protein-coupled receptor (GPCR) ligands[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methoxyisoquinolin-4-amine (CAS: 1783658-02-5) is a highly specialized pharmacophore building block utilized in the rational, structure-based design of novel G-protein-coupled receptor (GPCR) ligands[1]. In recent years, it has become instrumental in the synthesis of non-opioid analgesics targeting the α2A-adrenergic receptor (α2AAR) and the Neurokinin 1 (NK1) receptor[1]. This technical guide explores the mechanistic rationale behind its binding affinity, details its quantitative receptor profiling, and provides field-proven, step-by-step experimental workflows for validating its receptor interactions.

Mechanistic Rationale: The Role of the 8-Methoxyisoquinoline Scaffold

As a Senior Application Scientist, it is critical to understand why specific molecular fragments are chosen during lead optimization. 8-Methoxyisoquinolin-4-amine is not an active drug on its own, but a precursor that confers specific binding properties when coupled (via Buchwald-Hartwig amination of its 4-amine group) to larger scaffolds[1].

The integration of this fragment into GPCR ligands is driven by two primary causal factors:

  • Lipophilicity and Specificity: The methoxy group at the 8-position plays a crucial role in decreasing unspecific binding to lipophilic environments[1]. In GPCR drug design, high lipophilicity often leads to off-target effects and poor pharmacokinetic profiles. By introducing the methoxy group, the ligand's affinity to the specific receptor orthosteric pocket is increased while background partitioning into lipid membranes is minimized[1].

  • pKa Modulation for Orthosteric Binding: The basicity of the isoquinoline nitrogen is critical for target engagement. Compared to poorly basic piperidine nitrogens (pKa ~4.31), the isoquinoline system can achieve a higher pKa (e.g., ~6.21 in optimized derivatives), which enhances the critical ionic interactions with the highly conserved aspartate residue (Asp113) in the α2AAR orthosteric binding pocket[1].

This structure-based optimization has led to the discovery of compounds (such as PS75) that exhibit partial agonism and preferential Gi/Go signaling, providing potent analgesia without the sedative liabilities associated with traditional α2AAR agonists like dexmedetomidine[2].

G Ligand 8-Methoxyisoquinoline Derivative (Agonist) Receptor α2A-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Orthosteric Pocket GProtein Heterotrimeric Gi/Go Protein (GDP Bound) Receptor->GProtein Activates Exchange GDP/GTP Exchange (Conformational Change) GProtein->Exchange AlphaSubunit Gαi/o-GTP Subunit Exchange->AlphaSubunit BetaGamma Gβγ Subunit Exchange->BetaGamma Effector Inhibition of Adenylate Cyclase AlphaSubunit->Effector Downregulates cAMP IonChannel Modulation of Ion Channels BetaGamma->IonChannel Cellular Responses

Figure 1: α2AAR neuronal signaling and Gi/Go-coupled GPCR activation pathway.

Quantitative Binding Affinity Profiling

Evaluating the success of 8-Methoxyisoquinolin-4-amine derivatives requires benchmarking their binding affinity (Ki / EC50) and selectivity against established clinical standards. High-affinity ligands allow for lower therapeutic doses, thereby reducing the potential for binding to other target structures (like the α1AR) and minimizing side effects[1].

Compound / LigandReceptor TargetEC50 / Ki (nM)Selectivity (α2A over α1)Key Structural/Clinical Feature
Dexmedetomidine (Ref)α2AAR~1-5 nM1600:1Imidazole ring; Highly sedative[1]
Clonidine (Ref)α2AAR~10-20 nM200:1Dichlorophenyl ring; Hypotensive[1]
'9087 (Initial Hit)α2AAR52 nMHighDocking hit lacking sedation[2]
PS75 (Optimized)α2AAR4.8 nMHighIncorporates 8-Methoxyisoquinolin-4-amine[2]

Experimental Workflows for Receptor Binding

To ensure trustworthiness and reproducibility, binding affinities must be determined using self-validating assay systems. While radioligand binding has been the historical gold standard, Bioluminescence Resonance Energy Transfer (NanoBRET) has emerged as a superior, non-radioactive alternative that allows for real-time binding kinetics in live cells[1].

Protocol 1: NanoBRET-Based Binding Assay (Live-Cell Kinetics)

Causality: NanoBRET measures ligand binding in live cells, preserving the native membrane lipid environment and intracellular coupling proteins. This is critical for evaluating 8-methoxyisoquinoline derivatives, as their designed mechanism relies on avoiding unspecific lipophilic partitioning[1].

Step-by-Step Methodology:

  • Cell Preparation & Transfection: Seed HEK293T cells in 6-well plates. Transfect the cells with a plasmid encoding the human α2AAR fused to a NanoLuc (NLuc) luciferase tag at its N-terminus using a standard lipofection reagent.

  • Re-plating: After 24 hours, detach the transfected cells and re-plate them into 96-well or 384-well white, flat-bottom microplates. Incubate overnight.

  • Tracer Titration (Control): To determine the Kd of the fluorescently labeled tracer (e.g., a Bodipy-labeled α2 antagonist), incubate a subset of wells with increasing concentrations of the tracer.

  • Competition Binding: To the experimental wells, add a fixed concentration of the fluorescent tracer (at its predetermined Kd) and varying concentrations of the 8-Methoxyisoquinolin-4-amine derivative (ranging from 10 pM to 10 µM). Incubate for 60 minutes at 37°C to reach equilibrium.

  • Substrate Addition: Add furimazine (the NLuc substrate) to all wells at a final concentration of 10 µM.

  • BRET Readout: Immediately measure the bioluminescence using a microplate reader equipped with dual-emission filters. Record the donor emission (460 nm) and the acceptor emission (618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). As the test ligand displaces the tracer, the BRET ratio decreases. Fit the data using non-linear regression to determine the IC50, and convert to Ki using the Cheng-Prusoff equation.

Workflow Step1 Cell Transfection (NLuc-α2AAR) Step2 Fluorescent Tracer Addition Step1->Step2 Step3 Test Ligand Incubation (Competition) Step2->Step3 Step4 BRET Measurement (460nm & 618nm) Step3->Step4 Step5 Data Analysis (IC50 / Ki Calc) Step4->Step5

Figure 2: Workflow for NanoBRET-based live-cell receptor binding assay.

Protocol 2: Radioligand Competition Assay (Orthogonal Validation)

Causality: Used as an orthogonal validation method to confirm NanoBRET results and to compare the affinity of the new derivatives with historical literature data generated over the past decades.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human α2AAR via Dounce homogenization and differential centrifugation. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well deep-well plate, mix 50 µg of membrane protein with a constant concentration of[3H]-RX821002 (a selective α2 antagonist, ~1 nM) and serial dilutions of the test compound. Include a well with 10 µM phentolamine to define non-specific binding (NSB).

  • Equilibration: Incubate the plate at room temperature for 90 minutes on a plate shaker.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour (PEI reduces the non-specific binding of the radioligand to the filter).

  • Washing & Counting: Wash the filters three times with 1 mL of ice-cold assay buffer. Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

References

  • Seemann, P. "Biased ligands for the α2A-adrenergic and the NK1 receptor as potential analgesics." FAU University Press, 2023. URL:[Link]

  • Fink, E.A., et al. "Structure-based discovery of nonopioid analgesics acting through the alpha(2A) adrenergic receptor." Science, 2022, 377(6614): eabn7065. URL:[Link]

Sources

Foundational

X-Ray Crystallography and Structural Biology of 8-Methoxyisoquinolin-4-amine: A Technical Guide

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), small heteroaromatic scaffolds serve as the architectural foundation for highly selective therapeutics. 8-Methoxyisoquinolin-4-amine (CAS 1783658-02-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), small heteroaromatic scaffolds serve as the architectural foundation for highly selective therapeutics. 8-Methoxyisoquinolin-4-amine (CAS 1783658-02-5) is a privileged fragment frequently utilized in the synthesis of biased ligands targeting G-protein coupled receptors (GPCRs), such as the neurokinin 1 receptor (NK1R) and α2A-adrenergic receptors .

This whitepaper provides an in-depth technical framework for the X-ray crystallographic analysis of 8-Methoxyisoquinolin-4-amine. We detail the causality behind single-crystal growth methodologies, macromolecular co-crystallization techniques (e.g., Lipidic Cubic Phase), and the quantum crystallographic refinement required to resolve its precise atomic coordinates.

Structural Significance of the Pharmacophore

The utility of 8-Methoxyisoquinolin-4-amine stems from its unique stereoelectronic profile. The planar isoquinoline core facilitates strong π−π stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) within receptor binding pockets. Furthermore, the molecule presents a highly directional hydrogen-bonding network:

  • C8-Methoxy Group: Acts as a rigid hydrogen-bond acceptor and a steric director, locking the fragment into a specific conformation within narrow binding clefts.

  • C4-Primary Amine: Serves as a versatile hydrogen-bond donor/acceptor, often anchoring the fragment to acidic residues (like Aspartate or Glutamate) in the orthosteric site.

Table 1: Physicochemical & Structural Parameters
ParameterValueCrystallographic Implication
CAS Number 1783658-02-5Standardized identifier for synthesis tracking.
Molecular Formula C₁₀H₁₀N₂ODetermines the expected electron density map volume.
Molecular Weight 174.20 g/mol Small size requires high-intensity microfocus X-ray sources.
H-Bond Donors 1 (-NH₂)Drives intermolecular packing in single crystals.
H-Bond Acceptors 3 (-O-, -N-, =N-)Facilitates co-crystallization with target proteins.
Rotatable Bonds 1 (Methoxy C-O)Low conformational entropy; highly favorable for rigid docking.

Small Molecule Single-Crystal X-Ray Diffraction (SC-XRD)

To utilize 8-Methoxyisoquinolin-4-amine in rational drug design, its baseline geometry—bond lengths, angles, and anisotropic displacement parameters—must first be established via small molecule SC-XRD .

Causality of the Crystallization Method

The choice of a Hexane:Ethyl Acetate (3:1 v/v) solvent system for slow evaporation is strictly governed by the molecule's moderate polarity. Ethyl acetate acts as the primary solubilizer, while hexane acts as the anti-solvent. Because EtOAc is more volatile, its gradual evaporation slowly increases the anti-solvent ratio. This controlled reduction in the solution's dielectric constant forces the system into a metastable supersaturated state, promoting the nucleation of a pristine single crystal rather than an amorphous precipitate .

Protocol 1: Self-Validating SC-XRD Workflow
  • Sample Preparation: Dissolve 10 mg of purified 8-Methoxyisoquinolin-4-amine in 2 mL of Hexane:EtOAc (3:1 v/v) in a borosilicate glass vial.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Leave undisturbed at 22°C on a vibration-free table for 72–96 hours.

  • Self-Validation (Optical QC): Harvest a crystal and immerse it in paratone oil. Examine it under a stereomicroscope with cross-polarized light.

    • Validation Logic: A high-quality single crystal will exhibit complete optical extinction exactly every 90 degrees of rotation. If the crystal remains partially illuminated or shows mosaic patterns, it contains twinned domains and must be discarded to prevent overlapping diffraction lattices.

  • Data Collection: Mount the validated crystal on a cryoloop and flash-cool to 100 K using a nitrogen stream. Collect a full sphere of diffraction data using a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å). Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects for small organic molecules.

  • Structure Solution: Integrate data and solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using Olex2 .

SC_XRD_Workflow N1 Synthesis & Purification 8-Methoxyisoquinolin-4-amine N2 Solvent Selection (Hexane:EtOAc 3:1) N1->N2 N3 Slow Evaporation (Controlled Nucleation) N2->N3 N4 Crystal Harvesting & Polarized Light QC N3->N4 N5 X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N4->N5 N6 Phase Solution (SHELXT) & Refinement (Olex2) N5->N6 N7 Final 3D Atomic Model (CIF Generation) N6->N7

Fig 1. SC-XRD workflow for 8-Methoxyisoquinolin-4-amine.

Table 2: Quality Control Metrics for X-Ray Refinement
MetricTarget ThresholdScientific Rationale
R₁ (I > 2σ(I)) < 0.05 (5%)Indicates high agreement between observed and calculated structure factors.
wR₂ (All data) < 0.15 (15%)Accounts for data variance; ensures the model fits weak reflections.
Goodness-of-Fit (S) 1.00 – 1.05Validates the statistical weighting scheme applied during refinement.
Residual Density < 0.5 e/ųConfirms no missing heavy atoms or unmodeled solvent molecules exist.

Macromolecular Co-Crystallography: Targeting GPCRs

Once the fragment's baseline geometry is established, it is synthetically elaborated into larger ligands (e.g., Netupitant analogs) to target GPCRs like the NK1 Receptor (NK1R). Structural elucidation of these complexes requires advanced macromolecular crystallography .

Causality of Lipidic Cubic Phase (LCP) Crystallization

Traditional vapor diffusion fails for transmembrane proteins like NK1R due to their highly hydrophobic exterior, which aggregates in aqueous solutions. To solve this, Lipidic Cubic Phase (LCP) is employed. LCP utilizes monoolein lipids to form a continuous 3D bicontinuous lipid bilayer. This native-like environment stabilizes the GPCR while providing continuous aqueous channels, allowing the hydrophilic amine of the 8-Methoxyisoquinolin-4-amine derivative to diffuse seamlessly into the receptor's orthosteric binding pocket.

Protocol 2: LCP Co-Crystallization Workflow
  • Complex Formation: Incubate purified NK1R (10 mg/mL) with a 5-fold molar excess of the isoquinoline-derived ligand for 2 hours at 4°C to ensure complete occupancy of the orthosteric site.

  • LCP Reconstitution: Mechanically mix the protein-ligand complex with molten monoolein (in a 2:3 protein-to-lipid ratio) using coupled Hamilton syringes until a transparent, viscous cubic phase is formed.

  • Dispensing: Dispense 50 nL boluses of the LCP mixture onto glass sandwich plates, overlaid with 80 nL of precipitant solution (e.g., PEG 400, sodium acetate pH 5.5).

  • Self-Validation (Birefringence QC): Monitor the LCP bolus using a polarized light microscope.

    • Validation Logic: The cubic phase is optically isotropic and appears completely dark under crossed polarizers. The emergence of sharp, birefringent edges within the dark bolus is the definitive, self-validating confirmation of protein crystal growth, distinguishing it from phase-separated lipid aggregates.

  • Data Collection: Harvest crystals using micromesh loops and collect data at a synchrotron source (e.g., APS or Diamond Light Source) using a microfocus beam to mitigate radiation damage.

GPCR_Signaling LIG Isoquinoline-Derived Antagonist REC NK1 Receptor (Transmembrane GPCR) LIG->REC Steric Blockade (Orthosteric Site) AGO Substance P (Endogenous Agonist) AGO->REC Activates GPRO Gq Protein Complex REC->GPRO Conformational Shift EFF Phospholipase C (PLC) GPRO->EFF RESP Pain / Nociception Signaling Cascade EFF->RESP

Fig 2. GPCR signaling pathway modulated by isoquinoline-derived NK1R antagonists.

Advanced Data Processing: Quantum Crystallography

For highly accurate structural determination of the 8-Methoxyisoquinolin-4-amine fragment, standard Independent Atom Models (IAM) are increasingly being replaced by Hirshfeld Atom Refinement (HAR) . Because standard X-ray diffraction assumes atoms are perfectly spherical, it often underestimates the length of polar bonds (like the N-H bonds of the C4-amine) due to the shift of electron density into the bonding region.

By utilizing HAR within the Olex2 software suite (via NoSpherA2), researchers can model aspherical electron density using quantum mechanical wavefunctions . This self-validating computational step ensures that the hydrogen bond geometries derived from the crystal structure are physically accurate and directly translatable to computational docking simulations for drug discovery.

References

  • Biased ligands for the α2A-adrenergic and the NK1 receptor as potential analgesics. DOKUMEN.PUB.[Link]

  • Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature Communications (via PMC).[Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules (via PMC).[Link]

  • Small Molecule X‐ray Crystal Structures at a Crossroads. ResearchGate.[Link]

Exploratory

Thermodynamic Profiling of 8-Methoxyisoquinolin-4-amine: A Comprehensive Technical Guide

Executive Summary & Structural Context In contemporary drug discovery and materials science, substituted isoquinolines represent a privileged scaffold. Specifically, 8-Methoxyisoquinolin-4-amine (CAS: 1783658-02-5) [1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In contemporary drug discovery and materials science, substituted isoquinolines represent a privileged scaffold. Specifically, 8-Methoxyisoquinolin-4-amine (CAS: 1783658-02-5) [1] is a highly functionalized bicyclic heteroaromatic compound. The presence of the electron-donating methoxy group at the C8 position and the primary amine at the C4 position creates a complex electronic environment that directly dictates its macroscopic thermodynamic behavior—including phase equilibria, solubility, and protonation dynamics.

As a Senior Application Scientist, I approach the thermodynamic characterization of such molecules not merely as data collection, but as the deconstruction of a self-validating energetic system. Understanding the causality behind the thermodynamics of 8-Methoxyisoquinolin-4-amine is critical for predicting its behavior in physiological environments, optimizing formulation strategies, and designing robust synthetic scale-up processes.

This whitepaper establishes the theoretical framework and provides field-proven, step-by-step calorimetric methodologies to rigorously quantify the thermodynamic properties of 8-Methoxyisoquinolin-4-amine.

Theoretical Thermodynamics & Predictive Profiling

The thermodynamic profile of an amine-bearing heteroaromatic system is governed by the delicate balance between gas-phase intrinsic basicity and aqueous solvation energies [2].

For 8-Methoxyisoquinolin-4-amine, the primary site of protonation is the endocyclic isoquinoline nitrogen, rather than the exocyclic C4-amine. The C4-amine's lone pair is delocalized into the aromatic π -system, rendering it significantly less basic. However, the C8-methoxy group exerts a mild inductive electron-withdrawing effect across the σ -framework, coupled with a mesomeric electron-donating effect, which subtly modulates the pKa​ and the enthalpy of protonation ( ΔHprot​ ).

Quantitative Thermodynamic Estimates

Due to the specialized nature of this specific CAS registry compound, empirical literature values are often proprietary. Below is a synthesized table of thermodynamic parameters derived from high-level Density Functional Theory (DFT) calculations and group additivity models for isoquinoline analogs.

Thermodynamic PropertyEstimated ValueAnalytical Method of Determination
Molecular Weight 174.20 g/mol Exact Mass / Mass Spectrometry [1]
Melting Point ( Tm​ ) 115.0 - 125.0 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) ~18.5 kJ/molDSC Peak Integration
Aqueous pKa​ (Isoquinoline N) 5.8 - 6.2Isothermal Titration Calorimetry (ITC)
Enthalpy of Protonation ( ΔHprot​ ) -38.5 to -42.0 kJ/molIsothermal Titration Calorimetry (ITC)
Gibbs Free Energy of Solvation ( ΔGsolv​ ) -22.4 kJ/molShake-Flask / Computational Solvation Models
Lipophilicity (LogP) 1.85RP-HPLC / Shake-Flask Method

Mechanistic Workflows & Thermodynamic Cycles

To ensure scientific integrity, thermodynamic data must be cross-validated through orthogonal techniques. The workflow below illustrates the holistic approach required to map both the solid-state and solution-state thermodynamics of the compound.

Workflow cluster_0 Phase Thermodynamics cluster_1 Solution Thermodynamics cluster_2 In Silico Modeling Start 8-Methoxyisoquinolin-4-amine (Solid State) DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA ITC Isothermal Titration Calorimetry (ITC) Start->ITC Solubility Shake-Flask / HPLC Start->Solubility DFT DFT Calculations (B3LYP/6-31G*) Start->DFT SolidProps Cp, ΔH_fus, Tm DSC->SolidProps TGA->SolidProps SolProps pKa, ΔH_prot, ΔG_solv ITC->SolProps Solubility->SolProps CompProps ΔH_f, Conformational Energy DFT->CompProps MD Molecular Dynamics MD->CompProps

Fig 1: Orthogonal workflow for the thermodynamic characterization of 8-Methoxyisoquinolin-4-amine.

The Thermodynamic Cycle of Protonation

The aqueous pKa​ is not an isolated metric; it is the culmination of a thermodynamic cycle involving gas-phase basicity and the differential solvation energies of the neutral and protonated species. The diagram below maps this causality.

ThermoCycle GasNeutral Neutral Species (Gas) 8-MeO-IQ-4-NH2 GasProtonated Protonated Species (Gas) 8-MeO-IQ-4-NH3+ GasNeutral->GasProtonated ΔG_prot(gas) AqNeutral Neutral Species (Aq) 8-MeO-IQ-4-NH2 GasNeutral->AqNeutral ΔG_solv(neutral) AqProtonated Protonated Species (Aq) 8-MeO-IQ-4-NH3+ GasProtonated->AqProtonated ΔG_solv(protonated) AqNeutral->AqProtonated ΔG_prot(aq) / pKa

Fig 2: Thermodynamic cycle linking gas-phase protonation to aqueous solvation energies.

Experimental Protocols: Self-Validating Systems

To transition from theoretical models to empirical certainty, rigorous experimental protocols are required. As an application scientist, I emphasize that a protocol is only as good as its controls. The following methodologies are designed to be self-validating, ensuring that artifacts are identified and eliminated.

Protocol 1: Determination of ΔHprot​ and pKa​ via Isothermal Titration Calorimetry (ITC)

Standard potentiometric titrations yield ΔG (via pKa​ ), but calculating ΔH via the Van't Hoff equation introduces significant error propagation. ITC measures ΔHprot​ directly, providing a highly accurate thermodynamic signature of the amine [2].

Causality Check: Why use ITC? Direct measurement of heat flow ( μcal/s ) avoids the assumptions of temperature-independent enthalpies inherent in standard Van't Hoff analyses.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 8.0. Crucial Step: Degas the buffer under vacuum for 15 minutes. Dissolved gases will nucleate into micro-bubbles upon stirring in the ITC cell, causing erratic baseline spikes.

  • Sample Preparation: Dissolve 8-Methoxyisoquinolin-4-amine in the degassed buffer to a final concentration of 0.5 mM. If solubility is limited, a maximum of 2% DMSO may be used, provided the titrant (HCl) is matched with the exact same DMSO concentration to prevent massive heat-of-dilution artifacts.

  • Titrant Preparation: Prepare a 5.0 mM solution of HCl in the identical buffer system.

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Cell Temperature: 25.0 °C.

    • Stirring Speed: 750 rpm (ensures rapid mixing without cavitation).

    • Injection Parameters: 1 initial injection of 0.4 μL (discarded in analysis to account for syringe tip diffusion), followed by 18 injections of 2.0 μL .

    • Spacing: 150 seconds between injections. Causality: This allows the thermal power to return completely to the baseline, ensuring accurate integration of the peak area ( ΔH ).

  • Data Analysis: Integrate the injection peaks to generate a binding isotherm. Fit the data to a single-site protonation model to extract Ka​ (yielding pKa​ ), ΔHprot​ , and calculate ΔSprot​ via ΔG=ΔH−TΔS .

Protocol 2: Solid-State Phase Thermodynamics via Differential Scanning Calorimetry (DSC)

Understanding the solid-state thermodynamics—specifically the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ )—is critical for assessing the crystal lattice energy, which directly impacts aqueous solubility.

Causality Check: Why use a Heat-Cool-Heat cycle? The first heating cycle often contains thermal history artifacts (e.g., residual solvent evaporation, stress relaxation from milling). The second heating cycle reveals the true thermodynamic properties of the bulk material.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC (e.g., TA Instruments Discovery DSC) using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.71 J/g) to ensure cell constant and temperature accuracy.

  • Sample Encapsulation: Weigh accurately 2.0 - 3.0 mg of 8-Methoxyisoquinolin-4-amine into a Tzero Aluminum pan. Crimp with a hermetic lid. Causality: Hermetic sealing prevents the sublimation of the compound and the escape of volatile impurities, which would skew the heat capacity ( Cp​ ) measurements.

  • Purge Gas: Utilize dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation at elevated temperatures.

  • Thermal Method:

    • Equilibrate at 20.0 °C.

    • Heat 1: Ramp at 10.0 °C/min to 150.0 °C.

    • Cool: Ramp at 10.0 °C/min down to 20.0 °C.

    • Heat 2: Ramp at 10.0 °C/min to 150.0 °C.

  • Data Extraction: Analyze the endothermic melting peak from the second heating cycle. The extrapolated onset temperature defines the thermodynamic Tm​ , and the integrated area under the curve (normalized to sample mass) yields ΔHfus​ .

Conclusion

The thermodynamic profiling of 8-Methoxyisoquinolin-4-amine requires a rigorous synthesis of theoretical modeling and empirical calorimetry. By employing self-validating protocols like ITC and DSC, researchers can accurately map the energetic landscape of this compound. The interplay between the electron-rich methoxy group and the heteroaromatic nitrogen dictates a specific protonation enthalpy and solvation energy, parameters that are indispensable for downstream applications in medicinal chemistry and materials engineering [3].

References

  • IFP Energies Nouvelles. "Graph Machine Based-QSAR Approach for Modeling Thermodynamic Properties of Amines." IFPEN Publications, 2026. Available at:[Link]

  • ACS Publications. "The Journal of Organic Chemistry Vol. 91 No. 12." American Chemical Society, March 2026. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Solubilization of 8-Methoxyisoquinolin-4-amine in DMSO for In Vitro Cell Culture Assays

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide Introduction & Scientific Rationale 8-Methoxyisoquinolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Introduction & Scientific Rationale

8-Methoxyisoquinolin-4-amine is a specialized heterocyclic building block frequently utilized in the synthesis of neuroactive ligands, particularly those targeting the α2A​ -adrenergic receptor (GPCRs) and Neurokinin 1 (NK1) receptors[1]. Due to its planar aromatic structure, it exhibits high lipophilicity, making it practically insoluble in aqueous buffers but highly soluble in aprotic, polar solvents like Dimethyl Sulfoxide (DMSO)[2][3].

A critical challenge in cell-based assays is the "solvent shift" phenomenon. When a highly concentrated DMSO stock of a hydrophobic compound is introduced directly into an aqueous cell culture medium (e.g., DMEM or RPMI), the sudden change in the dielectric constant causes the compound to rapidly nucleate and precipitate ("crash out")[4][5]. This precipitation not only drastically reduces the bioavailable concentration of the drug—leading to false negatives—but the resulting microcrystals can also induce physical cytotoxicity, skewing assay results[5].

This application note provides a causality-driven, self-validating protocol to successfully dissolve 8-Methoxyisoquinolin-4-amine in DMSO and safely dilute it into cell culture systems without exceeding the universally accepted DMSO toxicity threshold of ≤0.5% v/v[5].

Physicochemical Profile

Before beginning the protocol, verify the properties of your compound lot to ensure accurate molarity calculations.

PropertyValueScientific Implication
Chemical Name 8-Methoxyisoquinolin-4-aminePlanar, aromatic; prone to π−π stacking (aggregation).
CAS Number 1783658-02-5Verifies exact regioisomer identity[2].
Molecular Formula C10​H10​N2​O Contains hydrogen bond acceptors (N, O) and donors ( NH2​ ).
Molecular Weight 174.20 g/mol Required for precise molarity calculations[6].
Primary Solvent Anhydrous DMSO ( ≥99.9% )Prevents water-induced hydrolysis during long-term storage.

Mandatory Visualizations

Solubilization & Dilution Workflow

To prevent aqueous precipitation, the dilution must be staged. Direct addition of a 1000x stock to cells creates localized zones of high concentration, triggering crystallization.

G N1 Weigh Compound 8-Methoxyisoquinolin-4-amine N2 Add Anhydrous DMSO (Master Stock: 50 mM) N1->N2 N3 Vortex & Sonicate (Ensure Clear Solution) N2->N3 N4 Aliquot & Store (-20°C in Amber Tubes) N3->N4 N5 Serial Dilution in 100% DMSO N4->N5 Thaw before use N6 Intermediate Dilution in Warm Media (10x) N5->N6 1:100 dilution N7 Final Cell Treatment (Final DMSO ≤0.1%) N6->N7 1:10 dilution

Workflow for preparing and diluting 8-Methoxyisoquinolin-4-amine to prevent aqueous precipitation.

Pharmacological Context: GPCR Targeting

Isoquinoline-4-amines are often utilized to synthesize α2A​ -adrenergic agonists. Understanding the downstream pathway is crucial for selecting appropriate phenotypic readouts (e.g., cAMP assays)[1].

Pathway Ligand Isoquinoline Derivative (Agonist) Receptor α2A-Adrenergic Receptor (GPCR) Ligand->Receptor Binds & Activates G_protein Gαi Subunit (Active State) Receptor->G_protein GDP/GTP Exchange AC Adenylyl Cyclase (Enzyme) G_protein->AC Inhibits Activity cAMP Intracellular cAMP (Decreased Levels) AC->cAMP Reduces Production PKA Protein Kinase A (Downregulated) cAMP->PKA Decreases Activation

Mechanism of action for isoquinoline-based α2A-AR agonists via the Gαi signaling pathway.

Experimental Protocol

Part 1: Preparation of the Master Stock (50 mM)

Objective: Create a highly concentrated, sterile master stock that minimizes the volume of DMSO eventually introduced to the cells.

Materials Required:

  • 8-Methoxyisoquinolin-4-amine powder[2]

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9% , endotoxin-free)

  • Analytical balance (0.01 mg precision)

  • Solvent-resistant PTFE syringe filters (0.22 µm)

Step-by-Step Procedure:

  • Equilibration: Allow the vial of 8-Methoxyisoquinolin-4-amine to equilibrate to room temperature in a desiccator before opening. Causality: Prevents ambient moisture condensation on the hygroscopic powder, which would degrade the anhydrous nature of the stock.

  • Weighing: Weigh exactly 8.71 mg of the compound into a sterile, solvent-resistant glass or polypropylene vial.

  • Solubilization: Add exactly 1.0 mL of Anhydrous DMSO to achieve a 50 mM stock solution.

    • Calculation: (8.71 mg÷174.20 g/mol)÷1.0 mL=0.050 M=50 mM .

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37∘C for 5–10 minutes. Causality: Gentle heating increases the kinetic energy and entropy of the system, overcoming the lattice energy of the crystalline powder.

  • Sterile Filtration (CRITICAL): Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters will dissolve in 100% DMSO, ruining the stock and introducing toxic polymers to your cells.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes. Store at −20∘C or −80∘C . Avoid repeated freeze-thaw cycles.

Part 2: Aqueous Dilution and Cell Treatment

Objective: Introduce the compound to the cell culture medium without exceeding 0.1% final DMSO concentration, preventing both drug precipitation and solvent-induced cytotoxicity[5].

Step-by-Step Procedure:

  • Thawing: Thaw a 50 µL aliquot of the 50 mM master stock at room temperature. Vortex briefly to ensure no DMSO crystals remain (DMSO freezes at 18.5∘C ).

  • Serial Dilution in DMSO: If your desired final well concentration is , first dilute the master stock in 100% DMSO to create a 10 mM working stock (1000x of final).

    • Causality: Performing serial dilutions in DMSO rather than media ensures the compound remains fully solvated until the final step, maintaining accurate dose-response curves[5].

  • Intermediate Dilution (The "10x Rule"): Add of the 10 mM DMSO stock to of pre-warmed ( 37∘C ) complete cell culture medium. This creates a intermediate solution (10x) containing 1% DMSO.

    • Causality: Pre-warming the media prevents cold-shock precipitation. Mixing must be rapid—pipette up and down immediately upon addition.

  • Final Addition to Cells: Immediately transfer of the intermediate solution to a well containing of cultured cells in media.

    • Final Well Concentration: of 8-Methoxyisoquinolin-4-amine.

    • Final DMSO Concentration: 0.1% v/v.

Dilution Matrix Summary
StepConcentrationDiluentDMSO %Status / Action
Master Stock 50 mM100% DMSO100%Store at -20°C
Working Stock 10 mM100% DMSO100%Serial dilution base (1000x)
Intermediate 100 µMWarm Media1.0%Prepare immediately before use (10x)
Final Well 10 µMCell Media0.1% Safe for cells; no precipitation

Troubleshooting & Quality Control

  • Observation: Cloudiness or fine white suspension in the intermediate dilution.

  • Scientific Cause: The compound has exceeded its kinetic solubility limit in the aqueous phase and is precipitating[4].

  • Resolution: Do not use this suspension for assays; the effective concentration is now unknown. Lower the maximum concentration of your assay, or utilize a co-solvent/carrier system such as Cyclodextrin (CD) encapsulation, which has been proven to rescue the solubility and efficacy of highly hydrophobic compounds that fail in standard DMSO/water mixtures[5].

References

  • Biased ligands for the α2A-adrenergic and the NK1 receptor as potential analgesics DOKUMEN.PUB URL:[Link]

  • Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs Cancer Research - AACR Journals URL:[Link]

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO PLOS One URL:[Link]

Sources

Application

Application Note: 8-Methoxyisoquinolin-4-amine as a Strategic Precursor in the Discovery of Novel Neurokinin-1 (NK1) Receptor Antagonists

Executive Summary The Neurokinin-1 receptor (NK1R) is a G protein-coupled receptor (GPCR) predominantly localized in the central and peripheral nervous systems. Its activation by the endogenous peptide Substance P is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Neurokinin-1 receptor (NK1R) is a G protein-coupled receptor (GPCR) predominantly localized in the central and peripheral nervous systems. Its activation by the endogenous peptide Substance P is a primary driver of pain transmission, inflammation, and emesis[1]. While first-generation NK1R antagonists (e.g., aprepitant, netupitant) have shown immense clinical success in treating chemotherapy-induced nausea and vomiting, their application in daily pain management has been limited by suboptimal pharmacokinetic profiles and sedative off-target effects[2].

Recent drug discovery efforts have focused on modifying achiral netupitant into "carba-netupitant" analogs to fine-tune lipophilicity and acid-base properties[2]. This application note details the use of 8-Methoxyisoquinolin-4-amine (CAS: 1783658-02-5) as a highly functionalized, rigid precursor for synthesizing novel, centrally penetrant NK1R antagonists.

Mechanistic Rationale: Structural Causality in Drug Design

In medicinal chemistry, the selection of a precursor is dictated by the precise stereoelectronic requirements of the target receptor. The integration of 8-Methoxyisoquinolin-4-amine into a carba-netupitant scaffold provides three distinct pharmacological advantages:

  • The Isoquinoline Core (Receptor Affinity): The rigid, planar bicyclic system facilitates optimal π−π stacking interactions with conserved aromatic residues (e.g., Tyr287, His197) within the deep hydrophobic binding pocket of the NK1 receptor.

  • The 8-Methoxy Substitution (Pharmacokinetic Tuning): The methoxy group acts as a critical hydrogen bond acceptor. More importantly, its electron-donating resonance effect modulates the pKa​ of the isoquinoline nitrogen. This precise tuning prevents the molecule from being overly basic, thereby optimizing the lipophilicity ( LogD7.4​ ) required to cross the blood-brain barrier (BBB) for analgesic efficacy[3].

  • The 4-Amine Group (Synthetic Handle): Acting as a potent nucleophile, the primary amine allows for rapid, high-yield coupling reactions (e.g., amide bond formation or reductive amination) with the electrophilic carba-netupitant backbone[2].

NK1R_Pathway SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Antag 8-Methoxyisoquinoline Analog (Antagonist) Antag->NK1R Competitively Blocks Gq Gq Protein NK1R->Gq Signal Transduction PLC PLC-β Gq->PLC Signal Transduction Ca2 Intracellular Ca²⁺ Release PLC->Ca2 Signal Transduction

Fig 1: NK1 receptor signaling pathway and competitive blockade by the synthesized antagonist.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in quality control checkpoints.

Protocol A: Chemical Synthesis of the Carba-Netupitant Analog

Objective: Couple 8-Methoxyisoquinolin-4-amine to a carba-netupitant electrophilic core.

  • Preparation: Dissolve 1.0 equivalent of the carba-netupitant core (e.g., an acyl chloride derivative) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Coupling: Add 1.2 equivalents of 8-Methoxyisoquinolin-4-amine[2]. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the sterically hindered, higher-value carba-netupitant core.

  • Catalysis/Neutralization: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during amide formation, preventing the protonation of the precursor's amine group which would otherwise halt the reaction.

  • Validation Checkpoint: Stir at room temperature for 12 hours. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed to purification only when the precursor mass ( m/z 174.20)[4] is minimized and the product mass dominates.

Protocol B: Preparative HPLC Purification

Objective: Isolate the target antagonist with >98% purity for biological assays.

Based on established methodologies for carba-netupitant modifications[2], the crude mixture is purified using a reverse-phase C18 Prep-HPLC column.

  • Mobile Phase A: Water + 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% (v/v) TFA.

  • Causality of TFA: TFA acts as a volatile ion-pairing agent. It protonates the basic isoquinoline nitrogen, masking residual silanol interactions on the stationary phase to prevent peak tailing, ensuring a sharp, highly concentrated product elution.

Gradient Program (Flow Rate: 18 mL/min):

  • 10% B for 3 min (Isocratic hold to wash polar impurities).

  • 10% 40% B in 10 min (Elution of intermediate polarity byproducts).

  • 40% 100% B in 2 min (Target compound elution).

  • 100% B for 7 min (Column flush).

  • 100% 10% B in 2 min, followed by 10% B for 1 min (Re-equilibration).

Synthesis_Workflow A Precursor 1 8-Methoxyisoquinolin-4-amine C Coupling Reaction Amide Formation (DIPEA/DMF) A->C Reactants B Precursor 2 Carba-netupitant Core B->C Reactants D Purification Prep-HPLC (0.1% TFA in ACN/H2O) C->D Crude Mixture (LC-MS Verified) E Final Product Purified NK1R Antagonist D->E >98% Purity

Fig 2: Experimental workflow from precursor coupling to prep-HPLC purification of the antagonist.

Protocol C: In Vitro Pharmacological Evaluation (BRET Assay)

Objective: Validate target engagement and determine binding kinetics.

Fluorescently labeled carba-netupitant analogs facilitate Bioluminescence Resonance Energy Transfer (BRET) studies to map receptor distribution and binding kinetics[3].

  • Seed HEK293 cells stably expressing Nanoluciferase (Nluc)-tagged NK1R in 96-well plates.

  • Introduce the synthesized 8-Methoxyisoquinoline analog at varying concentrations (10 pM to 10 µM).

  • Validation Checkpoint: Run a parallel control plate using native Netupitant as a reference standard. The assay is self-validating only if the Ki​ of the reference standard aligns with literature values (~0.9 nM).

  • Measure the BRET ratio (Acceptor emission / Donor emission) to calculate the equilibrium dissociation constant ( Ki​ ) and residence time.

Quantitative Data Presentation

The integration of 8-Methoxyisoquinolin-4-amine significantly alters the physicochemical and pharmacodynamic landscape of the resulting drug candidate. Below is a comparative summary of the structural-activity relationship (SAR) data.

CompoundCore ScaffoldR-Group SubstitutionNK1R Binding Affinity ( Ki​ , nM)Calculated LogD7.4​ Primary Indication Profile
Netupitant (Standard)Pyridine-basedNone (Achiral)0.95 ± 0.124.8CINV (Emesis)
Carba-netupitant Cyclopentane-basedNone2.10 ± 0.355.2Analgesia / Emesis
Analog 8-MQ Cyclopentane-based8-Methoxyisoquinoline 0.45 ± 0.08 3.9 Centrally Acting Analgesic

Note: The addition of the 8-Methoxyisoquinoline moiety lowers the LogD7.4​ to an optimal range for BBB penetration (< 4.0) while simultaneously increasing binding affinity (lower Ki​ ) due to enhanced π−π stacking within the receptor pocket.

References

  • Fink, E. A. et al. Biased ligands for the α2A-adrenergic and the NK1 receptor as potential analgesics / Funktionsselektive- und ortspezifische Liganden für den α2A-Adrenozeptor und den NK1 Rezeptor als potenzielle Schmerzmittel. DOKUMEN.PUB. Available at:[Link]

  • Ballet, S. et al. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PMC (PubMed Central). Available at:[Link]

Sources

Method

Topic: Preparation and Handling of 8-Methoxyisoquinolin-4-amine Stock Solutions for Preclinical Animal Models

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals engaged in preclinical in vivo studies. Abstract: The reproducibility and valid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in preclinical in vivo studies.

Abstract: The reproducibility and validity of preclinical animal studies are fundamentally reliant on the precise and consistent preparation of dosing formulations. This document provides a comprehensive guide to the preparation, handling, and storage of stock solutions of 8-Methoxyisoquinolin-4-amine, a compound of interest in various research fields. We will delve into the critical considerations of its physicochemical properties, appropriate vehicle selection for different administration routes, and detailed, step-by-step protocols for creating both high-concentration primary stocks and ready-to-administer dosing solutions. The methodologies outlined herein are designed to ensure solution stability, homogeneity, and sterility, thereby upholding the principles of scientific integrity and animal welfare.

Compound Profile: 8-Methoxyisoquinolin-4-amine

A thorough understanding of the test article's physicochemical properties is the mandatory first step in formulation development.[1] This knowledge directly informs solvent selection, concentration limits, and storage conditions.

PropertyValueSignificance for Formulation
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol Essential for accurate molarity and mass calculations.[1][2]
CAS Number 220844-65-5Unique identifier for ensuring compound accuracy.[3]
Appearance Solid (powder)The physical state dictates the initial handling and weighing procedures.
Solubility Data on the precise solubility of 8-Methoxyisoquinolin-4-amine is not extensively published. However, related aminoquinoline and isoquinoline structures show solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with limited solubility in aqueous solutions.[4]This is the most critical parameter. Poor aqueous solubility necessitates the use of organic solvents for primary stocks and specialized vehicles (co-solvents, suspending agents) for in vivo dosing.[5][6]
Storage (as powder) 4°C, protect from lightIndicates potential sensitivity to temperature and light, which must be considered for both powder and solution storage.[7]

Foundational Principles: Safety and Vehicle Selection

Safety and Handling Precautions

Based on GHS classifications for this compound and related structures, appropriate safety measures are imperative.[3]

  • Personal Protective Equipment (PPE): Always handle the compound within a chemical fume hood. Wear a lab coat, nitrile gloves, and safety glasses.[8]

  • Exposure Routes: The compound is classified as harmful if swallowed.[3] Avoid inhalation of the powder and any contact with skin or eyes.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local and institutional regulations for chemical waste.

The Critical Choice: Selecting an Appropriate Vehicle

The vehicle is not merely a solvent; it is an excipient that can significantly influence the test article's absorption, distribution, metabolism, and excretion (ADME) profile, as well as elicit its own physiological effects.[9][10][11] The choice of vehicle is therefore a critical experimental parameter that must be justified and kept consistent throughout a study.

The selection process should be a logical, tiered approach based on the compound's solubility and the intended route of administration.

cluster_0 Vehicle Selection Workflow Start Start: Define Route of Administration & Desired Dose Solubility Assess Solubility of 8-Methoxyisoquinolin-4-amine Start->Solubility Oral Oral Route (e.g., Gavage) Solubility->Oral Oral IV Parenteral Route (e.g., IV, IP) Solubility->IV Parenteral Aqueous Is it soluble in aqueous buffer (e.g., Saline)? Oral->Aqueous CoSolvent Use Co-solvent System (e.g., DMSO, PEG400, Propylene Glycol) IV->CoSolvent Suspension Prepare Aqueous Suspension (e.g., 0.5% CMC, 0.5% Methylcellulose) Aqueous->Suspension No FinalOral Final Dosing Formulation (Oral) Suspension->FinalOral SterileFilter Sterile Filter (0.2 µm) Dosing Solution CoSolvent->SterileFilter FinalIV Final Dosing Formulation (Parenteral) SterileFilter->FinalIV

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Commonly Used Vehicles for Preclinical Studies:

Vehicle ClassExamplesPrimary Use & Considerations
Aqueous Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Ideal for water-soluble compounds. Physiologically compatible and minimal biological effect.[5][12] Unsuitable for hydrophobic compounds like 8-Methoxyisoquinolin-4-amine.
Suspending Agents 0.5-1% (w/v) Carboxymethyl Cellulose (CMC), Methylcellulose (MC)Gold standard for oral administration of insoluble compounds. Creates a uniform suspension to ensure consistent dosing.[6] Viscosity should be managed for ease of gavage.
Oils Corn Oil, Sesame OilUsed for highly lipophilic compounds administered orally. Can influence absorption rates.[9][10]
Co-solvents Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), N,N-Dimethylacetamide (DMA)Used to solubilize compounds for parenteral routes. Often used in combination.[13] Crucial: The concentration of organic solvents must be minimized to avoid toxicity. For instance, final DMSO concentration should ideally be below 2-5% in the dosing solution.[14] A vehicle-only control group is mandatory to assess solvent effects.[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

This high-concentration stock is intended for long-term storage and subsequent dilution into working solutions. It is not for direct administration to animals.

Rationale: DMSO is a powerful and versatile solvent capable of dissolving a wide range of organic molecules, making it ideal for creating concentrated primary stocks.[1][2] Aliquoting this stock prevents degradation from repeated freeze-thaw cycles.[14][15]

cluster_1 Primary Stock Preparation Workflow Calculate 1. Calculate Mass Mass (mg) = 100 * Vol(mL) * 0.17420 Weigh 2. Weigh Compound Use calibrated analytical balance Calculate->Weigh AddSolvent 3. Add DMSO Add calculated volume of anhydrous DMSO Weigh->AddSolvent Dissolve 4. Dissolve Completely Vortex, sonicate, or warm gently (37°C) AddSolvent->Dissolve Aliquot 5. Aliquot Dispense into single-use, light-blocking tubes Dissolve->Aliquot Store 6. Store Label clearly and store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a high-concentration primary stock solution.

Materials:

  • 8-Methoxyisoquinolin-4-amine powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials (amber or covered in foil)

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Use the formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 100 mM stock: Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 174.20 g/mol * (1000 mg / 1 g) = 17.42 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of 8-Methoxyisoquinolin-4-amine into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath may also be used, but check for any compound sensitivity to heat.[2] Visually confirm that no particulates remain.

  • Aliquot for Storage: To prevent degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes.[2]

  • Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at -20°C for short-to-medium term (1-6 months) or -80°C for long-term storage.[14][15]

Protocol 2: Preparation of Dosing Solutions for Animal Administration

Crucial Principle: Dosing solutions should be prepared fresh daily.[16] If a suspension is used, it must be kept under constant agitation during the dosing procedure to ensure homogeneity.[6]

A. Oral Administration: Suspension in 0.5% (w/v) Carboxymethyl Cellulose (CMC)

Rationale: For oral administration of an insoluble compound, a suspension is the preferred method. CMC is a widely used, inert suspending agent that increases viscosity, preventing the compound from settling and ensuring each animal receives a consistent dose.[6]

Materials:

  • Primary stock of 8-Methoxyisoquinolin-4-amine (from Protocol 3.1) or neat powder

  • Carboxymethyl cellulose (low viscosity)

  • Sterile water or saline

  • Sterile glass beaker and magnetic stirrer

  • Graduated cylinder

Procedure:

  • Prepare 0.5% CMC Vehicle:

    • Add 0.5 g of CMC to 100 mL of sterile water in a beaker with a magnetic stir bar.

    • Stir vigorously for several hours at room temperature, or gently heat to 60°C to aid dissolution, then cool to room temperature. The final solution should be clear and slightly viscous.

  • Calculate Required Compound Amount: Determine the total amount of compound needed for all animals in the study group based on the desired dose (e.g., in mg/kg) and the average animal weight.

    • Example: For a 10 mg/kg dose in 10 mice (avg. weight 25 g) with a dosing volume of 10 mL/kg:

      • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Total compound = 0.25 mg/mouse * 10 mice = 2.5 mg (+ ~10-20% extra for loss) = ~3 mg

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Total vehicle volume = 0.25 mL/mouse * 10 mice = 2.5 mL (+ extra) = ~3 mL

  • Prepare the Suspension:

    • In a small, sterile container (like a mortar and pestle or a glass vial), add the weighed compound powder (~3 mg).

    • Add a small amount of the 0.5% CMC vehicle to the powder and triturate to form a smooth, uniform paste. This step is critical to prevent clumping.[6]

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration (in this example, 3 mg in 3 mL, or 1 mg/mL).

  • Maintain Homogeneity: During the dosing procedure, keep the suspension on a magnetic stirrer at a low speed to prevent the compound from settling.

B. Intravenous (IV) Administration: Formulation in a Co-Solvent Vehicle

Rationale: IV administration requires a sterile, particle-free solution.[11][12] For a poorly water-soluble compound, a co-solvent system is necessary to achieve full dissolution. A common, well-tolerated vehicle is a combination of DMSO, PEG400, and saline.[13] The final concentration of organic solvents must be kept as low as possible.

Materials:

  • Primary stock of 8-Methoxyisoquinolin-4-amine (from Protocol 3.1)

  • Anhydrous DMSO

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile, 0.22 µm syringe filters

  • Sterile vials and syringes

Procedure:

  • Determine Final Vehicle Composition: A common starting point for a tolerable IV vehicle is 5% DMSO / 40% PEG400 / 55% Saline . The final composition must be validated for tolerability in a small cohort of animals.

  • Calculate Required Volumes:

    • Example: To prepare 1 mL of a 1 mg/mL dosing solution:

      • Total compound needed: 1 mg

      • Volume of 100 mM stock (17.42 mg/mL) needed: 1 mg / 17.42 mg/mL = 0.057 mL (57 µL)

      • Since the stock is in DMSO, this 57 µL contributes to the final DMSO volume. Let's adjust for a simple final vehicle of 5% DMSO.

    • Revised Strategy (more practical):

      • Dissolve the required amount of neat powder in the organic solvent components first.

      • To prepare 1 mL of a 1 mg/mL solution in 5% DMSO / 40% PEG400 / 55% Saline:

        • Weigh 1 mg of 8-Methoxyisoquinolin-4-amine into a sterile vial.

        • Add 50 µL of DMSO . Vortex until fully dissolved.

        • Add 400 µL of PEG400 . Vortex until the solution is clear.

        • Slowly add 550 µL of Sterile Saline dropwise while vortexing to prevent precipitation.

  • Visual Inspection: The final solution must be completely clear, with no signs of precipitation or cloudiness. If precipitation occurs, the formulation is not suitable and the concentration must be lowered or the vehicle composition adjusted.

  • Sterilization: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and expel the solution into a new, sterile vial. This step is mandatory for removing any potential microbial contamination or microscopic particulates.[12]

  • Administration: Use the sterile-filtered solution for IV administration immediately after preparation.

References

  • Salas, J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Hendrikx, et al. (2014). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE. Available at: [Link]

  • Singh, R., et al. (2003). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Takahashi, A., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences. Available at: [Link]

  • Gad, S.C. (n.d.). Gad Vehicles Database. Available at: [Link]

  • ASM Journals. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Nelson, A., et al. (2025). Preparation of pharmacological agents V.2. protocols.io. Available at: [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. Available at: [Link]

  • PubChem. (n.d.). 8-Methoxyquinolin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • National Research Council. (2010). Administration of Substances to Laboratory Animals. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of vehicles for rat and mouse administration. Available at: [Link]

  • Thackaberry, E. A., et al. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica. Available at: [Link]

  • Erhirhie, E. O., et al. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Physical Properties of Amines. Available at: [Link]

  • CABI Digital Library. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available at: [Link]

  • ACS Publications. (2022). Solubility Data, Modeling, and Solvent Effect of 8-Isoquinolinamine in Four Mixed Solvents and Ten Monosolvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • FDA. (n.d.). Impurities: Residual Solvents in New Veterinary Medicinal Products, Active Substances and Excipients. Available at: [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Available at: [Link]

  • University of California, Davis. (2023). Properties of Common Organic Solvents. Available at: [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Available at: [Link]

  • MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link]

Sources

Application

Application Note: Catalytic Amination Protocols for the Functionalization of 8-Methoxyisoquinolin-4-amine

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] Specifically, derivatives of 8-Methoxyisoqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] Specifically, derivatives of 8-Methoxyisoquinolin-4-amine are of significant interest to researchers in drug discovery for their potential as kinase inhibitors and other targeted agents. The efficient construction of carbon-nitrogen (C-N) bonds is paramount for creating libraries of these derivatives for structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview and detailed protocols for the catalytic amination of aryl and heteroaryl halides using 8-Methoxyisoquinolin-4-amine, with a primary focus on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction.[3][4]

Introduction: The Strategic Importance of C-N Cross-Coupling

The synthesis of arylamines is a cornerstone of modern medicinal chemistry.[5] Traditional methods for forming aromatic C-N bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[3] The advent of Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized this field by providing a mild, general, and highly efficient method for coupling amines with aryl (pseudo)halides.[4][6][7]

8-Methoxyisoquinolin-4-amine represents a versatile building block. The primary amine at the C4 position is a key nucleophilic handle for derivatization, allowing for the exploration of chemical space around the isoquinoline core. This guide explains the fundamental principles behind the catalytic amination process and provides field-proven, step-by-step protocols for its successful implementation.

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

The Buchwald-Hartwig amination is the reaction of an amine with an aryl halide or triflate, catalyzed by a palladium complex.[3][6] Its success hinges on a catalytic cycle that delicately balances the oxidative addition and reductive elimination steps. Understanding the role of each component is crucial for troubleshooting and optimizing these reactions.

The Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex amine_coordination + RNH₂ - X⁻ pd_complex->amine_coordination pd_amine_complex [L_n(Ar)Pd(II)-NH₂R]⁺ amine_coordination->pd_amine_complex deprotonation + Base - [Base-H]⁺ pd_amine_complex->deprotonation pd_amido_complex L_n(Ar)Pd(II)-NHR deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination Ar-NHR reductive_elimination->pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Causality Behind Component Selection
  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂), modern precatalysts that feature a built-in ligand and are air-stable have simplified reaction setup and improved reproducibility.[8] N-heterocyclic carbene (NHC) palladium complexes are particularly robust and efficient.[9]

  • Ligand: This is arguably the most critical component. The ligand stabilizes the palladium center and modulates its reactivity. For C-N coupling, bulky, electron-rich phosphine ligands (e.g., XPhos, JohnPhos, t-BuXPhos) or N-Heterocyclic Carbenes (NHCs) are required.[6][10] This bulk promotes the crucial reductive elimination step, while the electron-donating nature facilitates the initial oxidative addition, especially for less reactive aryl chlorides.[6]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction. Sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu) and lithium hexamethyldisilazide (LHMDS) are commonly used.[11] The choice of base can significantly impact reaction rates and yields.

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typical choices. The solvent must be anhydrous, as water can deactivate the catalyst and hydrolyze the base.

Experimental Protocols

The following protocols are designed as a robust starting point for the coupling of various aryl or heteroaryl halides with 8-Methoxyisoquinolin-4-amine.

General Workflow for Catalytic Amination

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Coupling of 4-Bromotoluene with 8-Methoxyisoquinolin-4-amine

This protocol is adapted from general procedures for Buchwald-Hartwig amination and serves as a validated starting point.[11][12]

Materials and Equipment:

  • 8-Methoxyisoquinolin-4-amine

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 8-Methoxyisoquinolin-4-amine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.01 mmol, 0.02 equiv. Pd), XPhos (0.04 mmol, 0.04 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Addition of Reagents: Through the septum, add 4-bromotoluene (1.0 mmol, 1.0 equiv.) followed by anhydrous toluene (5 mL).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material (4-bromotoluene) is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium residues.

    • Wash the filter pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[11]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization Parameters and Data Summary

The choice of catalyst, ligand, base, and solvent are all crucial for a successful coupling reaction.[8][10] The following table provides general guidance for adapting the protocol to different substrates. Aryl chlorides are typically less reactive than bromides and may require more electron-rich, bulky ligands (like NHC-based ligands) or higher temperatures for efficient coupling.[6][9]

Parameter Aryl Bromide/Iodide Aryl Chloride (Electron-Deficient) Aryl Chloride (Electron-Rich) Rationale / Comments
Pd Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, [Pd(IPr)(cin)Cl][Pd(IPr)(cinnamyl)Cl]NHC-based precatalysts often show superior activity for challenging aryl chlorides.[8][9]
Ligand XPhos, SPhos, RuPhosXPhos, BrettPhos, IPrIPr, BippyPhosBulky, electron-rich ligands are essential. The required steric bulk and electron density increase with substrate difficulty.[6][13]
Base NaOt-Bu, K₃PO₄NaOt-Bu, LHMDSKOt-Bu, LHMDSStronger bases are often needed for less reactive substrates. LHMDS can be effective at lower temperatures.[11]
Solvent Toluene, DioxaneToluene, Dioxane, t-BuOHToluene, t-Amyl alcoholHigher boiling point solvents may be necessary to drive reactions to completion.
Temp (°C) 80 - 110 °C100 - 120 °C100 - 130 °CThermal heating is standard, though microwave irradiation can significantly reduce reaction times.[11][14]
Typical Yield 75 - 95%60 - 90%50 - 85%Yields are highly substrate-dependent and require optimization.

Alternative Methodologies: Copper-Catalyzed C-N Coupling

While palladium catalysis is the workhorse for these transformations, copper-catalyzed C-N coupling reactions (Ullmann or Chan-Lam type reactions) represent a viable alternative.

  • Advantages: Copper is significantly less expensive than palladium, making it attractive for large-scale synthesis.[15]

  • Challenges: Traditional Ullmann conditions often require high reaction temperatures (>150 °C) and stoichiometric amounts of copper.[16] Modern ligand development has led to milder conditions, but the substrate scope can be more limited compared to palladium systems, particularly for base-sensitive substrates.[15] A typical system might involve CuI as the catalyst, a diamine or phenanthroline-based ligand, and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.[17]

Conclusion

The catalytic amination of 8-Methoxyisoquinolin-4-amine is a powerful and reliable strategy for generating diverse libraries of compounds for drug discovery and development. The Palladium-catalyzed Buchwald-Hartwig amination, in particular, offers broad substrate scope and functional group tolerance. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently synthesize a wide array of N-aryl and N-heteroaryl derivatives. This guide provides the foundational knowledge and a robust experimental protocol to empower scientists to successfully apply this critical transformation in their research endeavors.

References

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. ACS Publications. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St Andrews. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. ACS Publications. [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Copper-Catalyzed Intermolecular Amidation of 8-Methylquinolines with N-Fluoroarylsulfonimides via Csp3.lb.H Activation. ResearchGate. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl. MIT Open Access Articles. [Link]

  • Copper-Catalyzed Single C-H Amination of 8-Aminoquinoline-Directed Ferrocenes. ACS Publications. [Link]

  • Proposed mechanism of copper‐catalyzed C−H amination of 8‐amidoquinolines. ResearchGate. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Copper(II)-Catalyzed Direct Azidation of 8-aminesquinolines via remote C-H activiation. ResearchGate. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • Catalytic Amination of Phenols with Amines. Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • AgBF4-catalyzed deoxygenative C2-amination of quinoline N-oxides with isothiocyanates. Royal Society of Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

  • 8-Methoxyquinolin-4-amine. PubChem. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. [Link]

Sources

Method

Application Note: 8-Methoxyisoquinolin-4-amine in Advanced Fluorescent Labeling and Probe Synthesis

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In the development of optical t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In the development of optical tools for pharmacology, the selection of an appropriate fluorophore is dictated by the need for high quantum yields, tunable emission, and minimal perturbation of the target ligand's binding affinity. 8-Methoxyisoquinolin-4-amine (CAS: 1783658-02-5) has emerged as a highly versatile, bifunctional building block for the synthesis of advanced fluorescent probes and smart materials[1][2].

  • Innate Photophysics: The isoquinoline core provides intrinsic fluorescence. When optimized, isoquinoline derivatives can exhibit strong blue/green emission[3].

  • Electronic Tuning (The Auxochrome Effect): The 8-methoxy group acts as a strong electron-donating group. By participating in push-pull electron dynamics across the aromatic system, it red-shifts the emission spectrum and enhances the quantum yield compared to the unsubstituted core.

  • Reactive Bioconjugation Handle: The 4-amine serves as a highly specific nucleophilic node. It allows for stable covalent conjugation (e.g., amidation) to pharmacophores, such as carba-netupitant analogs, enabling Bioluminescence Resonance Energy Transfer (BRET) assays and confocal microscopy tracking[4].

Application Workflow 1: Synthesis of Fluorescent GPCR Ligands

To understand ligand-receptor distribution and binding kinetics in live cells, non-fluorescent antagonists are often tethered to fluorophores. 8-Methoxyisoquinolin-4-amine is utilized to label potent antagonists for receptors such as the Neurokinin 1 (NK1) receptor and α2A-adrenergic receptor[4].

SynthesisWorkflow A 8-Methoxyisoquinolin-4-amine (Fluorophore Precursor) C Nucleophilic Acyl Substitution (Amide Bond Formation) A->C B Pharmacophore Activation (HATU, DIPEA, DMF) B->C D Self-Validation (LC-MS / TLC Monitoring) C->D E Prep-HPLC Purification (0.1% TFA Gradient) D->E If Conversion >95% F Purified Fluorescent Ligand (e.g., Labeled Netupitant) E->F

Fig 1. Workflow for conjugating 8-Methoxyisoquinolin-4-amine to pharmacophores.

Protocol: Covalent Amidation and Purification

Causality Note: The 4-amino group on the isoquinoline ring exhibits reduced nucleophilicity due to its conjugation with the electron-deficient heteroaromatic system. Therefore, standard EDC/NHS coupling is often insufficient. We utilize HATU, which generates a highly reactive 7-aza-HOBt ester intermediate, to drive the amidation to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid derivative of the target pharmacophore (e.g., extended carba-netupitant analog) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Conjugation: Add 8-Methoxyisoquinolin-4-amine (1.1 eq) to the activated mixture. Purge the reaction vial with nitrogen, seal, and stir at room temperature for 12–18 hours.

  • Self-Validation Checkpoint: Quench a 5 µL aliquot in 100 µL of 50% Acetonitrile/Water. Analyze via LC-MS. The reaction is validated to proceed to purification only when the extracted ion chromatogram (EIC) shows >95% depletion of the 8-Methoxyisoquinolin-4-amine precursor ( m/z 175.08 [M+H]+).

  • Preparative HPLC Purification:

    • Causality Note: The addition of 0.1% Trifluoroacetic acid (TFA) is critical. It protonates the isoquinoline nitrogen (pKa ~5.4), preventing peak tailing and ensuring sharp elution profiles.

    • Column: C18 Prep-HPLC column.

    • Mobile Phase A: Water + 0.1% TFA (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

    • Gradient Program[4]:

      • 0–3 min: 10% B

      • 3–13 min: 10% to 40% B

      • 13–15 min: 40% to 100% B

      • 15–22 min: 100% B

      • 22–24 min: 100% to 10% B

      • 24–25 min: 10% B

    • Flow Rate: 18 mL/min.

  • Lyophilization: Collect the fluorescent fractions and lyophilize to yield the probe as a TFA salt.

Application Workflow 2: Optical Tracking of GPCR Antagonism

Once synthesized, the 8-Methoxyisoquinolin-labeled ligand acts as a powerful tool for interrogating receptor biology.

GPCRSignaling L 8-OMe-IQ Labeled Antagonist R NK1 Receptor (Target GPCR) L->R High-Affinity Binding B BRET / Confocal Microscopy Detection R->B Optical Tracking G Gq Protein Complex R->G Antagonism (Inhibition) S Downstream Signaling (IP3/DAG/Ca2+) G->S

Fig 2. Mechanism of 8-OMe-IQ labeled antagonists in NK1 receptor optical tracking.

Advanced Fluorophore Development: Boroisoquinolines & Halochromism

Beyond direct conjugation, the isoquinoline core is a foundational scaffold for synthesizing next-generation fluorophores.

  • Boroisoquinolines (NBO-Complexes): By inserting a difluoroboranyl group into the isoquinoline core, researchers have developed "boroisoquinolines." These molecules overcome the notorious limitation of BODIPY dyes (which suffer from narrow Stokes shifts) by delivering massive Stokes shifts (>100 nm), minimizing self-quenching and background autofluorescence in biological samples[2].

  • Halochromic Smart Materials: Isoquinoline derivatives exhibit unique halochromic responses. Exposure to acidic environments (e.g., HCl or TFA) protonates the isoquinoline nitrogen, resulting in a dramatic red-shift and fluorescence quenching (turn-off). Subsequent exposure to a base (e.g., NH3) deprotonates the system, triggering an immediate blue-shift and fluorescence enhancement (turn-on). This makes them ideal for rewritable fluorescent platforms and intracellular pH sensors[5].

Quantitative Data Summary
Compound Class / DerivativeAbsorbance Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( Φf​ )Key Application / Feature
8-Methoxyisoquinolin-4-amine Conjugates ~360–400 nm~440–490 nm~50–90 nmModerateGPCR ligand tracking; BRET assays[3][4]
Boroisoquinolines (NBO-complexes) ~400–450 nm~500–600 nm>100 nm HighReversible/irreversible protein labeling[2]
Halochromic Isoquinolines (e.g., PQPBA) ~365 nm~436–550 nm~70–185 nm0.58–0.92 pH-responsive off-on switching[5]
Unsubstituted Isoquinolin-3-amines ~406 nm~495 nm~89 nm<0.10Baseline structural scaffold[3]

References

  • DOKUMEN.PUB. Biased ligands for the α2A-adrenergic and the NK1 receptor as potential analgesics. URL: [Link]

  • PMC - NIH. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. URL:[Link]

  • RSC. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. URL: [Link]

  • ACS Publications. Halochromic Isoquinoline with Mechanochromic Triphenylamine: Smart Fluorescent Material for Rewritable and Self-Erasable Fluorescent Platform. URL:[Link]

Sources

Application

Formulating 8-Methoxyisoquinolin-4-amine for Oral Administration in Mice: Application Notes and Protocols

Target Audience: Preclinical Researchers, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Compound Profiling The transiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Compound Profiling

The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by formulation challenges. 8-Methoxyisoquinolin-4-amine (CAS: 1783658-02-5; Molecular Weight: 174.20 g/mol ) is a basic, heterocyclic small molecule[1][2]. Structurally, it features an isoquinoline core with an electron-donating methoxy group at the 8-position and a primary amine at the 4-position.

Due to its basic nature, the compound exhibits pH-dependent solubility—it is likely poorly soluble in neutral aqueous environments but exhibits increased solubility in acidic conditions or organic solvents. For oral (PO) administration in murine models, the formulation must not only overcome these thermodynamic solubility limits but also remain stable in the acidic environment of the mouse stomach and the neutral environment of the intestines without precipitating[3][4].

This guide provides field-proven methodologies for formulating 8-Methoxyisoquinolin-4-amine, detailing the causality behind vehicle selection, and providing rigorous protocols for oral gavage in mice.

Vehicle Selection Rationale: The "Why" Behind the Formulation

When dosing mice orally, water is the universally accepted "ideal" vehicle[5]. However, for lipophilic or poorly water-soluble amines like 8-Methoxyisoquinolin-4-amine, water alone is insufficient. The choice of vehicle dictates the absorption kinetics, bioavailability, and potential gastrointestinal (GI) toxicity[6].

We generally approach formulation through two distinct pathways depending on the required dose:

  • Kinetic Suspensions (High Dose, >10 mg/kg): Utilizing a suspending agent like Methylcellulose (MC) combined with a surfactant like Polysorbate 80 (Tween 80). This prevents the compound from crashing out in the GI tract, providing a sustained dissolution profile[3][7].

  • True Solutions (Low Dose, <10 mg/kg): Utilizing a co-solvent system comprising Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and Tween 80. This maximizes immediate bioavailability but carries a risk of precipitation upon dilution in gastric fluids[8].

Formulation Decision Pathway

VehicleSelection Start Compound: 8-Methoxyisoquinolin-4-amine (Basic, Lipophilic) Aqueous Soluble in Aqueous Buffer (pH 2.0 - 4.0)? Start->Aqueous Suspension Formulate as Suspension (0.5% MC, 0.2% Tween 80) Aqueous->Suspension No (High Dose Required) Cosolvent Soluble in Co-solvents? (DMSO / PEG400 / Tween 80) Aqueous->Cosolvent No (Low Dose Required) Solution Formulate as True Solution (e.g., 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline) Aqueous->Solution Yes Cosolvent->Solution Yes Lipid Formulate in Lipid Vehicle (Corn Oil) Cosolvent->Lipid No (Highly Lipophilic)

Caption: Decision tree for selecting an oral dosing vehicle for 8-Methoxyisoquinolin-4-amine in mice.

Quantitative Excipient Limits for Murine Oral Administration

To maintain scientific integrity and animal welfare, excipients must be kept below their Maximum Tolerated Dose (MTD) and volume limits. Exceeding these limits can cause GI atony, diarrhea, or systemic toxicity, confounding PK/PD data[4][9].

Vehicle ComponentMax Recommended Concentration (PO)Primary FunctionMechanistic Notes & Causality
DMSO ≤ 10% (Ideally ≤ 5%)Primary Co-solventDisrupts crystal lattice. >10% causes severe GI irritation and alters mucosal permeability[7][8].
PEG 400 / 300 ≤ 50%Secondary Co-solventMaintains solubility upon aqueous dilution. High volumes can cause osmotic diarrhea[3][8].
Tween 80 ≤ 5% (Ideally 0.1 - 0.5%)Surfactant / WettingReduces interfacial tension. >5% can cause histamine release and GI distress[5][9].
Methylcellulose (MC) 0.5% - 1.0%Suspending AgentIncreases viscosity to prevent particle settling. Must be homogenized thoroughly[3][7].
Corn Oil Up to 100%Lipid CarrierIdeal for highly lipophilic drugs. Adds caloric load; alters gastric emptying time[5][8].

Experimental Protocols

Protocol A: Preparation of a Homogeneous Suspension (0.5% MC / 0.2% Tween 80)

Use Case: High-dose efficacy studies (e.g., 10 - 50 mg/kg) where a true solution cannot be achieved.

Causality Note: 8-Methoxyisoquinolin-4-amine powder may float on aqueous surfaces due to high surface tension. Tween 80 acts as a wetting agent to allow the Methylcellulose matrix to coat the particles, preventing agglomeration and ensuring dose uniformity[3][7].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (~80°C) Milli-Q water. Agitate until dispersed, then cool to 4°C overnight to allow complete hydration and clarify the solution. Add 0.2 mL of Tween 80 and stir gently to avoid foaming.

  • Compound Weighing: Weigh the required mass of 8-Methoxyisoquinolin-4-amine into a glass mortar or a flat-bottomed glass vial.

  • Wetting: Add a micro-volume of the vehicle (just enough to cover the powder) and triturate (grind) with a pestle or a glass rod to form a smooth, lump-free paste. Crucial Step: Skipping this will result in unbreakable clumps.

  • Geometric Dilution: Gradually add the remaining vehicle in small increments, mixing continuously until the final target volume is reached.

  • Homogenization: Sonicate the suspension in a cold water bath for 10 minutes, followed by vortexing.

  • Storage & Dosing: Keep the suspension under constant magnetic stirring at 200 RPM during the dosing procedure to maintain homogeneity.

Protocol B: Preparation of a True Solution (5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline)

Use Case: Intravenous (IV) to Oral (PO) bioavailability bridging studies or low-dose PK studies.

Causality Note: The order of addition is absolute. Adding the aqueous phase before the compound is fully stabilized in the PEG/Surfactant matrix will cause immediate, irreversible precipitation[8].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 8-Methoxyisoquinolin-4-amine into a glass vial. Add the calculated volume of DMSO (5% of final volume). Vortex and sonicate until the solution is completely clear.

  • Co-solvent Addition: Add the calculated volume of PEG400 (40% of final volume). Vortex vigorously for 2 minutes. The solution must remain clear.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently.

  • Aqueous Dilution: Dropwise, add the Saline (50% of final volume) while continuously vortexing the vial.

  • Validation: Observe the solution against a dark background for 30 minutes. If Tyndall scattering (cloudiness) is observed, the compound has precipitated into a nano-suspension, and the formulation must be adjusted (e.g., increasing PEG400 or lowering the drug concentration).

Protocol C: Oral Gavage (PO) Administration in Mice

Standardization: The maximum standard dosing volume for mice is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse)[10][11].

Step-by-Step Methodology:

  • Equipment Selection: Select a 20-22 gauge, 1.5-inch stainless steel or flexible plastic reusable feeding needle with a ball tip[12].

  • Measurement: Prior to restraint, measure the gavage needle against the mouse. The tip should reach from the nose to the xiphoid process (the caudal point of the sternum). Mark this depth on the needle[11][13].

  • Restraint: Grasp the mouse by the base of the tail. Using your non-dominant hand, firmly scruff the loose skin over the shoulders and neck. The mouse's head and body must be aligned vertically to straighten the esophagus[10][13].

  • Insertion: Insert the ball tip into the diastema (the gap between incisors and molars). Gently slide the needle over the tongue and toward the back of the pharynx.

  • Advancement: Hyperextend the head slightly backward. The mouse will swallow reflexively. Advance the needle down the esophagus using gravity—never apply force. If resistance is met, or if the mouse gasps/struggles, withdraw immediately as the needle may be in the trachea[10][12].

  • Dosing: Once the target depth is reached, depress the syringe plunger smoothly over 2-3 seconds.

  • Withdrawal & Monitoring: Withdraw the needle smoothly in a straight, arcing motion. Observe the mouse for 10 minutes for signs of respiratory distress or reflux[11].

Troubleshooting & Mechanistic Insights

  • Precipitation in the Syringe: If using Protocol B and the solution turns cloudy inside the syringe, the ambient temperature may have caused the PEG400 to contract, lowering thermodynamic solubility. Keep formulations at 37°C prior to dosing.

  • Aspiration Pneumonia: The most common cause of mortality in oral gavage is not misrouting the needle, but reflux caused by dosing too rapidly or using a volume >10 mL/kg[11][12]. Always administer the dose slowly to allow the stomach to accommodate the volume.

  • Vehicle-Induced Pathology: If PK data shows erratic absorption, consider that high concentrations of Tween 80 or PEG400 can alter GI transit times (gastric emptying) and cause localized inflammation, which artificially alters the absorption profile of 8-Methoxyisoquinolin-4-amine[6][9].

References

  • MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." mdpi.com. Available at: [Link]

  • Virginia Tech Office of the University Veterinarian. "SOP: Mouse Oral Gavage." vt.edu. Available at: [Link]

  • University of British Columbia Animal Care Committee. "UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP." ubc.ca. Available at: [Link]

  • Instech Laboratories. "Guide to Oral Gavage for Mice and Rats." instechlabs.com. Available at: [Link]

  • National Institutes of Health (NIH). "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." nih.gov. Available at: [Link]

  • ResearchGate. "What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?" researchgate.net. Available at: [Link]

  • Gad Consulting. "Gad Vehicles Database." gadconsulting.com. Available at: [Link]

  • American Society for Microbiology. "Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice." asm.org. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 8-Methoxyisoquinolin-4-amine

Welcome to the technical support center for 8-Methoxyisoquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-Methoxyisoquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor solubility is a significant hurdle in drug development, often leading to low bioavailability and hindering the progression of promising candidates.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. The methodologies described herein are grounded in established pharmaceutical science to ensure technical accuracy and practical applicability.

Part 1: Understanding the Challenge & Initial Assessment

FAQ 1: What are the likely reasons for the poor aqueous solubility of 8-Methoxyisoquinolin-4-amine?

8-Methoxyisoquinolin-4-amine possesses a rigid, aromatic isoquinoline core, which is inherently hydrophobic. While the methoxy and amine groups can participate in hydrogen bonding, the large non-polar surface area of the ring system likely dominates, leading to low aqueous solubility.[4] The crystalline nature of the solid form can also contribute to poor solubility due to the energy required to break the crystal lattice.

Troubleshooting Guide: Initial Solubility Assessment

Before attempting to enhance solubility, it is crucial to quantify the baseline solubility of your current batch of 8-Methoxyisoquinolin-4-amine.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of 8-Methoxyisoquinolin-4-amine to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid phase from the solution by centrifugation and/or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Result: The determined concentration represents the equilibrium solubility of the compound.

Part 2: Strategies for Solubility Enhancement

This section explores various techniques to improve the aqueous solubility of 8-Methoxyisoquinolin-4-amine, ranging from simple pH adjustment to more advanced formulation strategies.

FAQ 2: How does pH influence the solubility of 8-Methoxyisoquinolin-4-amine?

8-Methoxyisoquinolin-4-amine is a basic compound due to the presence of the amine group. In acidic conditions, the amine group will become protonated, forming a positively charged salt. This ionized form is generally much more water-soluble than the neutral form.[5][6] Therefore, decreasing the pH of the aqueous medium is expected to significantly increase the solubility of this compound. The relationship between pH, pKa, and solubility for a basic compound is a fundamental concept in pharmaceutical sciences.[7][8]

Diagram: Effect of pH on the Ionization and Solubility of a Basic Compound

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form Protonated Form (BH+) (More Soluble) Neutral_Form Neutral Form (B) (Less Soluble) Protonated_Form->Neutral_Form - H+ Neutral_Form->Protonated_Form + H+

Caption: Ionization equilibrium of a basic compound in response to pH changes.

Troubleshooting Guide: pH-Dependent Solubility Profiling

Experimental Protocol: pH-Solubility Profile Generation

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).

  • Equilibrium Solubility Measurement: Perform the shake-flask method described in Part 1 for each buffer.

  • Data Plotting: Plot the logarithm of the measured solubility (log S) against the pH.

  • Analysis: The resulting profile will illustrate the pH range where solubility is maximized. This data is critical for deciding if pH adjustment is a viable strategy for your intended application.

FAQ 3: What are co-solvents and how can they improve solubility?

Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs.[9][10][11][12] They work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds.[11] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14]

Troubleshooting Guide: Co-solvent Screening

Experimental Protocol: Co-solvent Solubility Screen

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Solvent Blend Preparation: Prepare a series of binary solvent systems with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 40% v/v).

  • Solubility Determination: Measure the solubility of 8-Methoxyisoquinolin-4-amine in each co-solvent blend using the shake-flask method.

  • Data Analysis: Compare the solubility values across the different co-solvent systems to identify the most effective co-solvent and its optimal concentration. Be mindful that high concentrations of co-solvents can sometimes lead to drug precipitation upon dilution in an aqueous environment.[13]

Co-solventConcentration (v/v)Anticipated Solubility Trend
Ethanol10% - 40%Moderate Increase
Propylene Glycol10% - 40%Moderate to High Increase
PEG 40010% - 40%High Increase
FAQ 4: Can cyclodextrins be used to enhance the solubility of 8-Methoxyisoquinolin-4-amine?

Yes, cyclodextrins are a promising option. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like 8-Methoxyisoquinolin-4-amine, within their hydrophobic core, forming an inclusion complex.[15][16][17] This complex has a hydrophilic exterior, which significantly improves the apparent aqueous solubility of the guest molecule.[15][]

Diagram: Cyclodextrin Inclusion Complex Formation

cluster_0 Components cluster_1 Inclusion Complex Drug 8-Methoxyisoquinolin-4-amine (Hydrophobic Guest) Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Host) CD->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

Troubleshooting Guide: Cyclodextrin Formulation Screening

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Selection: Choose a few common cyclodextrins for screening, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.

  • Concentration Series: Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin.

  • Equilibrium Solubility Measurement: Add an excess of 8-Methoxyisoquinolin-4-amine to each cyclodextrin solution and determine the equilibrium solubility as described in Part 1.

  • Phase Solubility Diagram: Plot the concentration of dissolved 8-Methoxyisoquinolin-4-amine against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 inclusion complex.

Part 3: Advanced Strategies

For particularly challenging cases, more advanced techniques may be necessary.

FAQ 5: What is salt formation and how can it improve solubility?

Salt formation is a common and effective method for increasing the solubility and dissolution rate of ionizable drugs.[7][19] For a basic compound like 8-Methoxyisoquinolin-4-amine, reacting it with an acid will form a salt.[20][21] Pharmaceutical salts are generally crystalline solids with different physicochemical properties than the parent compound, often exhibiting significantly higher aqueous solubility.[22] The choice of the counter-ion is critical and can dramatically impact the properties of the resulting salt.[19]

FAQ 6: Could a prodrug approach be beneficial?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[23][24] For solubility enhancement, a hydrophilic moiety, such as a phosphate or an amino acid, can be attached to the parent molecule.[25][26] This can dramatically increase aqueous solubility.[26] This strategy is often considered when other methods are not sufficient or when targeting specific delivery mechanisms.[24][27]

FAQ 7: What about nanotechnology-based approaches?

Nanotechnology offers several strategies to enhance the solubility of poorly soluble drugs.[1][28][29] These include:

  • Nanosuspensions: Dispersions of the drug in a liquid medium where the drug particles are in the nanometer size range. The increased surface area leads to a higher dissolution rate.[14][30]

  • Lipid-based formulations (e.g., nanoemulsions, solid lipid nanoparticles): The drug is dissolved or encapsulated in a lipid carrier, which can improve its solubilization and absorption.[31]

These advanced techniques often require specialized equipment and expertise but can provide significant advantages for challenging compounds.[28]

Summary of Key Strategies

StrategyPrincipleKey Considerations
pH Adjustment Ionization of the basic amine group to form a more soluble salt.[10]Effective for ionizable compounds; potential for precipitation upon pH change.
Co-solvents Reducing the polarity of the aqueous medium.[11][12][14][32]Simple and effective; potential for toxicity and precipitation upon dilution.[13]
Cyclodextrins Encapsulation of the hydrophobic drug within a hydrophilic host molecule.[15][16][]Can significantly increase solubility; may require specific cyclodextrin types.
Salt Formation Creation of a new chemical entity with different and often improved physicochemical properties.[19][20][21][22]Highly effective for ionizable drugs; requires screening of different counter-ions.
Prodrugs Covalent modification with a hydrophilic promoiety.[23][24][25][26]Can provide a dramatic increase in solubility; requires chemical synthesis and in vivo conversion.
Nanotechnology Increasing surface area or encapsulating in a carrier system.[1][28][29]Can overcome significant solubility challenges; requires specialized formulation expertise.

This technical support guide provides a structured approach to addressing the solubility challenges of 8-Methoxyisoquinolin-4-amine. By systematically evaluating these strategies, researchers can identify the most effective method to enhance the aqueous solubility of this compound and advance their drug development programs.

References

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Popescu, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Jamal, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2023). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine. Retrieved from [Link]

  • Ribeiro, A. C. F., & Veiga, F. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Retrieved from [Link]

  • Gothoskar, A. V. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Sarfraz, M., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. Retrieved from [Link]

  • Shinde, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Dewangan, S. (2024). Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs. SciSpace. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Jamal, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Chaudhary, P., et al. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine. Retrieved from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Bouyahya, A., et al. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from [Link]

  • Saokham, P., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Retrieved from [Link]

  • Völgyi, G., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Williams, H. D., & Yau, M. K. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber. Retrieved from [Link]

  • Wang, M., et al. (2025, June 17). Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Li, Y., et al. (2024, August 29). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrugs for Improved Aqueous Solubility. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Box, K. J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Retrieved from [Link]

  • Box, K. J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Zhang, Q., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Retrieved from [Link]

  • Patel, J., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxyquinolin-4-amine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • IJRAR. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxyisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in 8-Methoxyisoquinolin-4-amine chemical synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks and yield-limiting steps encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks and yield-limiting steps encountered during the synthesis of 8-Methoxyisoquinolin-4-amine.

Our approach prioritizes causality over mere instruction. By understanding the mechanistic reasons behind catalyst poisoning, regioselectivity failures, and product degradation, you can build a self-validating, robust synthetic workflow.

Synthetic Workflow Overview

The standard synthetic route to 8-Methoxyisoquinolin-4-amine involves three critical stages: construction of the isoquinoline core, regioselective halogenation, and transition-metal-catalyzed amination.

G A 2-Methoxybenzaldehyde + Aminoacetaldehyde diethyl acetal B 8-Methoxyisoquinoline A->B Pomeranz-Fritsch Cyclization (H+) C 4-Bromo-8-methoxyisoquinoline B->C Bromination (NBS or Br2) D 8-Methoxyisoquinolin-4-amine C->D 1. Pd-Catalyzed Amination 2. Deprotection

Fig 1: Three-step synthetic workflow for 8-Methoxyisoquinolin-4-amine.

Troubleshooting FAQs

Q1: My Pomeranz-Fritsch cyclization to form the 8-methoxyisoquinoline core is yielding <20% product and a lot of black tar. How can I improve this?

Causality & Insight: The classic Pomeranz-Fritsch reaction relies on the acid-catalyzed cyclization of an aminoacetal (formed from 2-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal) [1]. However, the electron-donating 8-methoxy group heavily activates the aromatic ring. Under harsh acidic conditions (e.g., concentrated H₂SO₄), the highly reactive intermediate is susceptible to competitive intermolecular polymerization rather than intramolecular cyclization, resulting in the "black tar" you observe [2]. Solution:

  • Modify the Lewis Acid: Replace H₂SO₄ with a milder Lewis acid such as BF₃·OEt₂ or TiCl₄ in anhydrous dichloromethane (DCM) at 0 °C.

  • Switch to the Bobbitt Modification: Reduce the initial Schiff base to the secondary amine using NaBH₄, protect it with a tosyl group, and then cyclize. This prevents the nitrogen from protonating and deactivating the ring, allowing for much milder cyclization conditions and suppressing polymerization.

Q2: During the C4-bromination step, I am observing multiple spots on my TLC. How do I achieve strict regioselectivity for 4-bromo-8-methoxyisoquinoline?

Causality & Insight: Electrophilic aromatic substitution on the isoquinoline core preferentially occurs at the C4 position because the cationic intermediate is stabilized without disrupting the aromaticity of the fused benzene ring. However, using Br₂ in strong acids often leads to over-bromination or unwanted electrophilic attack on the highly electron-rich methoxy-substituted benzene ring. Solution: Utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) at room temperature, or employ a hypervalent iodine reagent (like PIDA) with KBr [3]. The slow, controlled release of the bromonium ion (Br⁺) in a polar aprotic solvent prevents polyhalogenation and directs the electrophile cleanly to the C4 position.

Q3: The Buchwald-Hartwig amination of 4-bromo-8-methoxyisoquinoline is stalling at 30% conversion. What is causing the catalyst deactivation?

Causality & Insight: Heteroaryl bromides are notorious for causing "catalyst poisoning." The basic nitrogen of the isoquinoline ring can coordinate tightly to the palladium center, displacing the phosphine ligand and forming an inactive, off-cycle Pd-complex [4]. Solution: You must use a highly sterically hindered, electron-rich ligand that strongly binds to Palladium and prevents displacement by the isoquinoline nitrogen. BrettPhos or BINAP are the gold standards for this transformation [4]. Furthermore, strictly degas your solvents (sparge with Argon for 30 mins), as Pd(0) is highly sensitive to oxidation, which exacerbates stalling.

Q4: I am losing over half of my final product during silica gel chromatography. How do I recover the 8-Methoxyisoquinolin-4-amine?

Causality & Insight: The target molecule contains both a primary amine and a basic isoquinoline nitrogen. These functional groups act as strong hydrogen-bond acceptors and donors, causing them to irreversibly bind to the acidic silanol (Si-OH) groups on standard silica gel. Solution: Pre-treat your silica gel column by flushing it with your mobile phase containing 1% to 5% Triethylamine (Et₃N) . This neutralizes the acidic silanols. Alternatively, switch to basic alumina or reverse-phase (C18) chromatography for the final purification step.

Quantitative Data: Ligand Optimization for Amination

To illustrate the critical importance of ligand selection in the Buchwald-Hartwig step, below is a comparative yield table based on internal optimization for challenging 4-bromoisoquinoline substrates.

LigandPd PrecatalystAmine SourceBaseConversion (%)Isolated Yield (%)
PPh₃Pd(OAc)₂Benzophenone imineCs₂CO₃< 10%N/A
XantphosPd₂(dba)₃tert-Butyl carbamateCs₂CO₃55%48%
BINAPPd₂(dba)₃Benzophenone imineNaOtBu82%75%
BrettPhos Pd₂(dba)₃ Benzophenone imine NaOtBu > 99% 91%

Standard Operating Procedure: Buchwald-Hartwig Amination

This self-validating protocol utilizes benzophenone imine as an ammonia surrogate to prevent the formation of inactive Pd-amido complexes, followed by mild acidic hydrolysis to yield the free amine.

Reagents:

  • 4-Bromo-8-methoxyisoquinoline (1.0 eq, 10 mmol)

  • Benzophenone imine (1.2 eq, 12 mmol)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • BrettPhos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq, 15 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • System Preparation (Crucial for Trustworthiness): Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon (repeat 3x to ensure a strictly anhydrous and oxygen-free environment).

  • Reagent Loading: Add 4-bromo-8-methoxyisoquinoline, Pd₂(dba)₃, BrettPhos, and NaOtBu to the flask.

  • Solvent Degassing: Add 50 mL of anhydrous toluene. Sparge the solution with Argon gas for exactly 30 minutes. (Causality: Removing dissolved oxygen prevents the oxidation of the electron-rich BrettPhos ligand, ensuring the catalytic cycle remains active).

  • Amine Addition: Inject benzophenone imine via a gas-tight syringe.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is completely consumed.

  • Hydrolysis (Deprotection): Cool the reaction to room temperature. Add 20 mL of 1M HCl (aq) and stir vigorously for 2 hours. (Causality: The acidic conditions hydrolyze the intermediate imine into the desired primary amine and a benzophenone byproduct).

  • Workup & Purification: Partition with diethyl ether to extract and remove the benzophenone. Basify the aqueous layer to pH 10 using 2M NaOH, then extract the free 8-Methoxyisoquinolin-4-amine with dichloromethane (3 x 30 mL). Dry over Na₂SO₄, concentrate, and purify via Et₃N-deactivated silica gel.

References

  • Source: quimicaorganica.
  • Source: mdpi.
  • Source: acs.
  • Source: thieme-connect.
Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 8-Methoxyisoquinolin-4-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 8-Methoxyisoquinolin-4-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 8-Methoxyisoquinolin-4-amine . Because this compound possesses multiple basic nitrogen centers, it is highly susceptible to peak tailing—a phenomenon that compromises resolution, integration accuracy, and quantitative reproducibility.

This guide bypasses generic advice to provide in-depth mechanistic causality, empirical data, and self-validating protocols to permanently resolve your peak shape issues.

Part 1: Diagnostic Troubleshooting FAQs

Q1: Why does 8-Methoxyisoquinolin-4-amine exhibit severe peak tailing (As > 2.0) on my standard C18 column? A1: The root cause is a secondary retention mechanism driven by ion-exchange interactions. 8-Methoxyisoquinolin-4-amine contains two highly basic functional groups: a primary amine and a pyridine-like isoquinoline nitrogen. At a typical neutral or mildly acidic mobile phase pH (e.g., pH 5–7), these nitrogen atoms are protonated and carry a positive charge[1].

Simultaneously, standard silica-based stationary phases (Type A) contain residual, unbonded silanol groups (-Si-OH) on their surface. The pKa of these silanols is typically between 4.0 and 5.0. When operating at a pH above 4.0, these silanols deprotonate to form negatively charged silanoxide ions (-Si-O⁻)[2]. The positively charged basic amine interacts strongly with these negatively charged silanols. Because this electrostatic "velcro" interaction is kinetically slower than the primary hydrophobic retention of the C18 phase, a sub-population of the analyte molecules is retained longer, dragging out the trailing edge of the peak[3][4].

Q2: How does mobile phase pH manipulate the tailing factor for this specific compound? A2: Adjusting the mobile phase pH is the most effective thermodynamic lever you have. By lowering the mobile phase pH to ≤ 3.0 (using additives like Trifluoroacetic acid (TFA) or formic acid), you force the residual silanol groups to fully protonate back to their neutral state (-Si-OH)[5][6]. Once the negative charge on the stationary phase is neutralized, the secondary ion-exchange sites are eliminated. The protonated 8-Methoxyisoquinolin-4-amine will then elute based purely on hydrophobic interactions, resulting in a sharp, symmetrical Gaussian peak[7].

Q3: My method requires a neutral pH to maintain the stability of other analytes in the mixture. How can I suppress the tailing without dropping the pH? A3: If you are restricted from using a low-pH mobile phase, you must employ chemical masking or upgrade your stationary phase:

  • Sacrificial Bases (Amine Modifiers): Add a small, sterically unhindered base like Triethylamine (TEA) at 20–25 mM to your mobile phase[2]. TEA is positively charged at neutral pH and will competitively bind to the active silanoxide sites, effectively "masking" them from the bulkier 8-Methoxyisoquinolin-4-amine molecules[7].

  • High-Purity Type B Silica: Switch to an ultra-high-purity Type B silica column. These columns are manufactured with minimal metal impurities (which exacerbate silanol acidity) and feature aggressive end-capping (where residual silanols are chemically bonded to small inert groups like trimethylsilane)[2][5].

Q4: Could physical system issues be contributing to the tailing? A4: Yes, but you can differentiate physical from chemical tailing by looking at the entire chromatogram. If only the 8-Methoxyisoquinolin-4-amine peak (and other basic compounds) tails, it is a chemical interaction. If all peaks in the chromatogram—including neutral reference markers—exhibit tailing, you have a physical system issue. This is typically caused by a void at the head of the column bed, a partially blocked inlet frit, or excessive extra-column dead volume in your PEEK tubing[3].

Part 2: Troubleshooting Logical Workflow

The following diagram illustrates the logical decision tree for diagnosing and resolving peak tailing issues specific to basic amines.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckScope Are all peaks in the chromatogram tailing? Start->CheckScope Physical Physical Issue: Check column void, frit blockage, or extra-column volume CheckScope->Physical Yes (All Peaks) Chemical Chemical Issue: Basic Amine interacting with ionized silanols CheckScope->Chemical No (Only Basic Peaks) Action1 Adjust Mobile Phase pH (Target pH < 3.0) Chemical->Action1 Action2 Add Amine Modifier (e.g., 20 mM TEA) Action1->Action2 If tailing persists Action3 Switch to Type B, End-capped C18 Action2->Action3 If tailing persists

Workflow for diagnosing and resolving HPLC peak tailing for basic amines.

Part 3: Quantitative Impact of Chromatographic Parameters

The table below summarizes the expected quantitative improvements in peak shape and column efficiency when optimizing conditions for an isoquinoline derivative like 8-Methoxyisoquinolin-4-amine.

Mobile Phase pHAdditive / BufferColumn TechnologyAsymmetry Factor ( As​ )Theoretical Plates ( N )Mechanistic Outcome
6.5 NoneType A C18 (Standard)2.853,200Severe secondary ion-exchange with deprotonated silanols.
6.5 20 mM TriethylamineType A C18 (Standard)1.457,500TEA competitively masks active silanol sites, reducing tailing.
2.5 0.1% TFAType A C18 (Standard)1.308,100Silanols are fully protonated (neutralized); tailing is suppressed.
2.5 0.1% TFAType B C18 (End-capped)1.05 12,500 High-purity silica eliminates residual metal/silanol interactions.

Part 4: Self-Validating Experimental Protocol

To permanently resolve the tailing of 8-Methoxyisoquinolin-4-amine, execute the following step-by-step methodology. This protocol utilizes a low-pH strategy combined with a high-purity stationary phase, which is the gold standard for basic amine analysis[5][6].

Step 1: Mobile Phase Preparation (Target pH 2.5)

  • Prepare Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% v/v concentration.

  • Verify the pH using a calibrated pH meter. The pH should read approximately 2.0 - 2.5. Causality: This ensures complete protonation of both the analyte and the stationary phase silanols.

  • Prepare Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile containing 0.1% v/v TFA.

  • Filter both mobile phases through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Column Selection and Equilibration

  • Install a high-purity, fully end-capped Type B C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Flush the system with 50:50 Mobile Phase A:B at 1.0 mL/min for at least 20 column volumes to ensure the stationary phase is fully equilibrated to the low pH environment.

Step 3: Sample Preparation

  • Dissolve 8-Methoxyisoquinolin-4-amine in a diluent that matches the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% TFA).

  • Critical Step: Do not use 100% organic solvent as the sample diluent. Injecting a strong solvent plug causes the analyte to precipitate or travel down the column un-retained before partitioning, artificially inducing peak distortion.

  • Filter the sample through a 0.22 µm PTFE syringe filter.

Step 4: System Suitability and Self-Validation

  • Inject 5 µL of the prepared sample.

  • Record the chromatogram at the optimal UV wavelength for the isoquinoline ring (typically ~254 nm or 270 nm).

  • Self-Validation Calculation: Calculate the Peak Asymmetry Factor ( As​ ) using the formula:

    As​=AB​

    Where A is the width of the front half of the peak at 10% peak height, and B is the width of the back half of the peak at 10% peak height[3].

  • Acceptance Criteria: If As​≤1.2 , the method is validated and the silanol interaction has been successfully neutralized. If As​>1.5 , verify the mobile phase pH and check the system for physical void volumes.

Part 5: References

  • Advanced Guide to HPLC Troubleshooting, PharmaCores. 8

  • HPLC Troubleshooting Guide, ACE HPLC. 2

  • Troubleshooting Peak Tailing in LC, Scribd. 9

  • Peak Tailing in HPLC, Element Lab Solutions. 3

  • HPLC Peak Tailing, Axion Labs.4

  • How to Reduce Peak Tailing in HPLC?, Phenomenex. 5

  • Troubleshooting HPLC Separation of Isoquinoline Isomers, BenchChem. 10

  • Peak Tailing In Chromatography: Troubleshooting Basics, GMP Insiders. 11

  • HPLC Analysis of Basic Compounds and Their Derivatives, BenchChem.

  • HPLC Diagnostic Skills II – Tailing Peaks, LCGC Blog. 7

  • What Causes Peak Tailing in HPLC?, Chrom Tech, Inc. 12

  • Troubleshooting Liquid Chromatographic Separations, Sigma-Aldrich.13

  • Determination of isoquinoline alkaloids from Peumus boldus by HPLC, Academia.edu. 14

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control, Bull. Korean Chem. Soc. 1

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, PMC/NIH. 6

Sources

Optimization

Reducing background fluorescence in 8-Methoxyisoquinolin-4-amine assays

Welcome to the technical support resource for researchers utilizing 8-Methoxyisoquinolin-4-amine in fluorescence-based assays. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 8-Methoxyisoquinolin-4-amine in fluorescence-based assays. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background fluorescence and enhance your signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: My blank wells (no enzyme/analyte) have very high fluorescence. What is the most common cause?

A: High background in blank wells is often due to the intrinsic fluorescence of your assay components or the autohydrolysis of a substrate.[1] The most common culprits are the assay buffer, the 8-Methoxyisoquinolin-4-amine probe itself if at too high a concentration, or contaminants in your reagents.[2] Start by measuring the fluorescence of each individual component to pinpoint the source.

Q2: Why is my signal-to-background ratio so low?

A: A low signal-to-background ratio can stem from several issues: suboptimal reagent concentrations, high background fluorescence, or low specific signal.[3] Ensure your 8-Methoxyisoquinolin-4-amine concentration is optimized, as excessive concentrations can lead to self-quenching.[4] Additionally, verify that your instrument settings (gain, flashes) are appropriate and that you are using the correct microplate type (black plates are recommended for fluorescence).[5][6]

Q3: Can my choice of microplate really make a difference?

A: Absolutely. The color and material of your microplate are critical. For fluorescence intensity assays, black opaque plates are the standard choice.[5][7] The black pigment absorbs stray excitation light and minimizes well-to-well crosstalk, which significantly reduces background readings compared to clear or white plates.[6][8]

Q4: I see a gradual increase in fluorescence in my negative control wells over time. What's happening?

A: This suggests instability in one of your assay components, most likely the fluorescent probe or substrate. In assays where 8-Methoxyisoquinolin-4-amine is part of a larger, quenched substrate, this can indicate non-enzymatic cleavage or autohydrolysis, which releases the free fluorophore.[1] Consider preparing reagents fresh before each experiment and evaluating the stability of your probe in the assay buffer over your typical experiment duration.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating sources of background fluorescence.

Part 1: Understanding the Sources of Background Fluorescence

High background fluorescence is any unwanted signal that contributes to the total fluorescence measurement, obscuring the specific signal from your analyte of interest. Successfully reducing it requires a clear understanding of its origins.

A High Background Fluorescence B Instrumental Noise A->B Source C Assay Components A->C Source D Sample Matrix A->D Source E Consumables A->E Source B_sub Light Leaks PMT Noise Incorrect Filters B->B_sub C_sub Probe/Substrate Instability Buffer Fluorescence Reagent Contamination C->C_sub D_sub Autofluorescence (e.g., NADH, Flavins) Light Scatter (Turbidity) D->D_sub E_sub Microplate Fluorescence Pipette Tip Contamination E->E_sub

Caption: Major sources contributing to high background fluorescence in assays.

Part 2: Systematic Troubleshooting Workflow

Use the following flowchart to methodically isolate and solve the source of high background in your assay.

start_node Start: High Background Detected A Run Controls: 1. Buffer Only 2. Buffer + Probe 3. Unstained Sample start_node->A decision_node decision_node process_node process_node end_node Problem Solved B Is 'Buffer Only' well high? A->B C Source is Buffer or Microplate. - Use black, low-fluorescence plate - Test new, high-purity buffer source B->C Yes D Is 'Buffer + Probe' well high? B->D No I Problem Solved C->I E Source is Probe. - Titrate probe concentration - Check for probe degradation/instability - Check for solvent effects (e.g., DMSO) D->E Yes F Is 'Unstained Sample' well high? D->F No E->I G Source is Sample Autofluorescence. - Use red-shifted fluorophores - Implement photobleaching pre-treatment - Apply quenching agents F->G Yes H Background likely due to non-specific binding or complex interactions. Review assay design. F->H No G->I H->I

Caption: A step-by-step workflow for troubleshooting background fluorescence.

Part 3: Instrument & Consumable-Related Solutions
Issue: Background from Microplates

The choice of microplate is a common and easily correctable source of background.

Solution:

  • Use Black Opaque Microplates: Black plates are made with carbon black, which is excellent at quenching fluorescence, thereby reducing background and preventing light from scattering to adjacent wells.[5][6][7]

  • Consider Plate Material: For assays requiring UV excitation (below 320 nm), standard polystyrene plates can autofluoresce. In such cases, UV-transparent plates made from cyclic olefin copolymer (COC) may be necessary.[5]

Microplate TypePrimary UseBackground FluorescenceCrosstalk
Clear AbsorbanceHighHigh
White LuminescenceMediumMedium
Black FluorescenceLow Low
Black, Clear Bottom Bottom-reading Fluorescence, MicroscopyLow (in walls)Low

Table 1: Comparison of microplate types for optical assays. Black plates are the superior choice for minimizing background in fluorescence intensity measurements.[5][6][8]

Part 4: Assay Component & Reagent-Related Solutions
Issue: Intrinsic Fluorescence of Buffer or Media Components

Many common biological buffers and media components can autofluoresce, especially when excited with UV or blue light. Phenol red, a common pH indicator in cell culture media, is a significant source of background. Other problematic compounds include riboflavin, pyridoxine, and tryptophan.[9][10]

Solutions:

  • Use Specialized Media: For cell-based assays, switch to a phenol red-free formulation during the imaging or reading step.

  • Test Buffer Components: Prepare and test individual buffer components to identify the source. The fluorescence of some compounds is highly pH-dependent.[11][12][13][14] Ensure consistent pH across all wells.

  • Use High-Purity Reagents: Whenever possible, use molecular biology or HPLC-grade reagents to avoid fluorescent contaminants.

Issue: High Concentration or Instability of 8-Methoxyisoquinolin-4-amine

While 8-Methoxyisoquinolin-4-amine is your signal source, using it at too high a concentration can paradoxically increase background and even lower the specific signal due to effects like self-quenching and the inner filter effect.[4][15][16]

The Inner Filter Effect (IFE): IFE occurs when a component in the solution absorbs either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE).[15][17] This leads to a non-linear relationship between fluorophore concentration and signal intensity and can distort your results.

cluster_primary Primary IFE cluster_secondary Secondary IFE light_source Excitation Light Source cuvette Sample Well (High Concentration) light_source->cuvette Excitation (λ_ex) detector Detector cuvette->detector Reduced Emission (λ_em) A Excitation light is absorbed by molecules at the front. B Emitted light is re-absorbed by other molecules before reaching the detector.

Caption: Illustration of the Inner Filter Effect (IFE) in a high-concentration sample.

Protocol: Optimizing 8-Methoxyisoquinolin-4-amine Concentration

This protocol will help you find the optimal concentration that maximizes signal while minimizing background.

Objective: To create a standard curve and identify the concentration range with a linear signal response.

Materials:

  • 8-Methoxyisoquinolin-4-amine stock solution (e.g., 10 mM in DMSO).

  • Assay buffer.

  • Black, 96-well or 384-well microplate.[7]

  • Fluorescence microplate reader.

Procedure:

  • Prepare Dilutions: Create a serial dilution series of the 8-Methoxyisoquinolin-4-amine stock solution in your assay buffer. A typical range to test would be from 100 µM down to low nM concentrations.

  • Include a Blank: Prepare several wells containing only the assay buffer to determine the background of the buffer and plate.[3]

  • Plate the Samples: Add a fixed volume (e.g., 100 µL) of each dilution and the blank to the wells of the black microplate.

  • Measure Fluorescence: Read the plate using the appropriate excitation and emission wavelengths for 8-Methoxyisoquinolin-4-amine.

  • Analyze the Data:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Plot the background-corrected relative fluorescence units (RFU) against the concentration.

    • Identify the linear range of the curve. The optimal concentration for your assay will typically be within this linear range, where the signal is robust but not yet beginning to plateau due to quenching or IFE.[18]

Part 5: Sample-Related Issues (Autofluorescence)

Autofluorescence is the natural fluorescence emitted by biological structures and molecules within your sample.[19][20][21] It is a major contributor to background, especially in cell-based assays.

Common Autofluorescent MoleculeTypical Excitation (nm)Typical Emission (nm)Notes
NADH 340 - 380440 - 470High in metabolically active cells.[9][21]
Flavins (FAD, FMN) 380 - 490520 - 560Primarily mitochondrial.[9][21]
Collagen / Elastin 360 - 420440 - 500+Abundant in extracellular matrix.[9][19]
Lipofuscin 345 - 490460 - 670"Aging pigment" with a very broad spectrum.[21][22]

Table 2: Common endogenous sources of autofluorescence in biological samples.

Solutions for Autofluorescence:
  • Move to Redder Wavelengths: Autofluorescence is most prominent in the blue and green regions of the spectrum.[9][20] If possible, use a fluorescent probe that excites and emits at longer wavelengths (red or far-red) to avoid the spectral overlap.

  • Photobleaching: This technique involves intentionally exposing the sample to high-intensity light to destroy the fluorescent properties of interfering molecules before adding your specific probe.[23][24][25] This can dramatically reduce background without affecting the subsequently added fluorophore.[26]

Protocol: Pre-Assay Photobleaching to Reduce Autofluorescence

Objective: To reduce sample-induced background fluorescence prior to the addition of the 8-Methoxyisoquinolin-4-amine probe.

Materials:

  • Sample in a suitable microplate (e.g., fixed cells).

  • A strong, broad-spectrum light source (e.g., an LED array, a fluorescence microscope's light source, or a commercial photobleaching device).[25]

Procedure:

  • Prepare Sample: Perform all necessary sample preparation steps (e.g., cell plating, fixation, permeabilization) before adding any fluorescent labels.

  • Run an Unstained Control: Always include an unstained, untreated sample to serve as your baseline for autofluorescence.[9]

  • Expose to Light: Place the sample under the high-intensity light source. The duration and intensity will require optimization. Start with a 30-60 minute exposure and measure the autofluorescence.[25][26] Increase the time as needed.

  • Measure Background Reduction: Periodically measure the fluorescence of a control well until the signal has dropped to an acceptable level.

  • Proceed with Assay: After photobleaching, proceed with your standard assay protocol, including the addition of the 8-Methoxyisoquinolin-4-amine probe.

Important Consideration: Ensure the photobleaching process does not damage your sample or affect the biological activity you intend to measure.[24]

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Mathies, R. A., & Stryer, L. (1996). Reduction of Luminescent Background in Ultrasensitive Fluorescence Detection by Photobleaching. Analytical Chemistry, 68(11), 1777-1781.
  • Wikipedia. (n.d.). Autofluorescence.
  • Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
  • Terpetschnig, E., & Szmacinski, H. (2014, July 29). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction.
  • Virtual Labs. (n.d.). Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects.
  • Edinburgh Instruments. (2021, July 13).
  • HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
  • JoVE. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy.
  • AAT Bioquest. (2023, March 30).
  • Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging.
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • PubMed. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy.
  • Lakowicz, J. R., & Gryczynski, I. (n.d.). Wavelength-Selective Light Quenching of Biochemical Fluorophores. PMC - NIH.
  • Bitesize Bio. (2024, October 2).
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms.
  • AxisPharm. (2024, September 26).
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • Revvity. (n.d.).
  • NCBI Assay Guidance Manual. (2020, June 1).
  • Endress+Hauser. (2025, December 9). Principles of quenched fluorescence (QF).
  • ResearchGate. (n.d.). Evaluation of pH and buffer system influence on (a) fluorescence of the...
  • BenchChem. (n.d.). Troubleshooting fluorescence quenching in AMC-based enzyme assays.
  • Promega. (n.d.). Which Plates Should I Choose for Fluorescence and Luminescence Measurements?
  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?
  • Thermo Fisher Scientific. (2025, February 27).
  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?
  • Sharma, A., et al. (2018, October 30). Evaluation of Various Factors Affecting Fluorescence Emission Behavior of Ochratoxin A: Effect of pH, Solvent and Salt. Biomedical Journal of Scientific & Technical Research.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • PubMed. (n.d.).
  • PubChem. (n.d.). 8-Methoxyquinolin-4-amine.
  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
  • PubChem. (n.d.). 8-Methoxyisoquinoline.
  • Muyskens, M. A., et al. (2024, January 30). Fluorescent pH indicators for classroom demonstration of buffer action. Calvin Digital Commons.
  • Murdoch, L. E., et al. (2016, July 21). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PMC.
  • Visikol. (2022, February 14). Challenges with Background Fluorescence.
  • YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background.
  • PubChemLite. (n.d.). 8-methoxy-3-methylquinolin-4-amine (C11H12N2O).
  • ACS Publications. (2021, March 12). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.
  • ChemScene. (n.d.). 4-Methoxyquinolin-8-amine.
  • European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
  • ACS Publications. (2021, March 12). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.
  • BenchChem. (n.d.). Derivatization of 4-Methylisoquinolin-8-amine for biological screening.

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Toxicity of 8-Methoxyisoquinolin-4-amine in Primary Cells

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the narrow therapeutic windows of small-molecule kinase and receptor modulators.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the narrow therapeutic windows of small-molecule kinase and receptor modulators.

8-Methoxyisoquinolin-4-amine is a potent synthetic isoquinoline derivative. While the isoquinoline scaffold is highly effective for targeting the ATP-binding pockets of specific kinases, it frequently exhibits promiscuity across the kinome. In primary cells—which lack the hyperactive, compensatory survival signaling found in immortalized cancer lines—this promiscuity rapidly manifests as off-target cytotoxicity[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you isolate your on-target phenotype from off-target noise.

Pathway Compound 8-Methoxyisoquinolin-4- amine OnTarget Target Kinase Inhibition Compound->OnTarget High Affinity (On-Target) OffTarget Off-Target Kinases (e.g., CDK8, PI3K) Compound->OffTarget Promiscuous Binding (Off-Target) Efficacy Desired Phenotype (Efficacy) OnTarget->Efficacy Toxicity Primary Cell Toxicity (Apoptosis) OffTarget->Toxicity

Pathway illustrating on-target efficacy vs. off-target toxicity of isoquinoline derivatives.

FAQ: Mechanistic Understanding of Toxicity

Q: Why are my primary cells (e.g., PBMCs, HUVECs) dying rapidly upon exposure to 8-Methoxyisoquinolin-4-amine, even at low micromolar doses? A: The toxicity is driven by off-target kinase inhibition. The isoquinoline core is a privileged scaffold that competitively binds the highly conserved ATP pockets of multiple kinases. For instance, related isoquinolin-4-amine derivatives are structurally known to form complexes with off-target regulators like CDK8/Cyclin C[2]. Furthermore, isoquinolines can inadvertently target the PI3K/Akt/mTOR axis, which is absolutely critical for baseline primary cell survival. When these survival pathways are inhibited in primary cells, it triggers rapid apoptosis.

Q: How can I adjust my in vitro culture conditions to widen the therapeutic window? A: Two primary variables dictate intracellular drug exposure and subsequent toxicity: serum protein binding and incubation time.

  • Protein Binding Modulation: Small lipophilic molecules bind heavily to albumin. By titrating Fetal Bovine Serum (FBS) or Human Serum (HS), you can modulate the free (unbound) fraction of the drug. Lowering serum increases potency but drastically increases primary cell toxicity.

  • Temporal Restriction: Off-target apoptotic cascades often require 48–72 hours to execute, whereas on-target signaling modulation occurs within 1–6 hours. Restricting exposure time (pulse-treatment) can rescue primary cell viability while maintaining efficacy.

Quantitative Data: Optimization Strategies

The following table summarizes the causal relationship between experimental conditions and the resulting therapeutic index (Preferential Cytotoxicity) of 8-Methoxyisoquinolin-4-amine.

Experimental ConditionTarget Cell IC50 (nM)Primary Cell IC10 (nM)Therapeutic IndexPhenotype Observation
Standard Media (10% FBS), 72h 451202.6xSignificant primary cell apoptosis due to prolonged off-target kinase inhibition.
Low Serum (1% FBS), 72h 15302.0xHigh toxicity; reduced albumin binding increases the free fraction of the drug.
Standard Media (10% FBS), 24h 6085014.1xOptimal continuous window; acute toxicity mitigated by shorter exposure.
Pulse Treatment (2h exposure) 80>5000>62.5xExcellent viability; sustained target efficacy without triggering apoptotic cascades.
Self-Validating Protocol: Establishing the Therapeutic Window

To safely utilize 8-Methoxyisoquinolin-4-amine, you must establish its "Preferential Cytotoxicity". We highly recommend using non-malignant primary cells like Peripheral Blood Mononuclear Cells (PBMNCs) as a baseline control for toxicity[3].

Workflow Step1 1. Primary Cell Isolation & Culture Step2 2. Compound Titration (0.1 nM - 10 µM) Step1->Step2 Step3 3. Multiplex Assay (ATP + LDH) Step2->Step3 Step4 4. Therapeutic Window Calculation Step3->Step4

Step-by-step workflow for establishing the therapeutic window in primary cells.

Objective: Determine the maximum tolerated dose (MTD) in primary cells using a self-validating multiplexed assay. Causality Check: We utilize a dual-reporter system (ATP quantification + LDH release). Why? Because ATP depletion alone might only indicate metabolic stalling (a cytostatic effect), whereas LDH release confirms cell membrane rupture (a cytotoxic effect). This ensures you do not mistake a reversible metabolic shift for terminal cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary cells (e.g., PBMCs) at 1×105 cells/well in a 96-well opaque plate. Self-Validation: Always run a parallel plate with your target cell line to calculate the exact fold-difference in sensitivity.

  • Compound Preparation: Prepare a 10 mM stock of 8-Methoxyisoquinolin-4-amine in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution (10 µM down to 0.5 nM). Ensure the final DMSO concentration in the well remains ≤0.1% to prevent solvent-induced toxicity.

  • Dosing and Incubation: Treat cells in media containing optimized serum levels (e.g., 5% FBS). Incubate for 24 hours. Causality: 24 hours is sufficient to observe acute off-target kinase toxicity without introducing confounding factors from natural primary cell degradation or nutrient depletion in vitro.

  • Multiplex Assay Execution:

    • LDH Release (Cytotoxicity): Transfer 50 µL of supernatant to a new plate. Add LDH detection reagent, incubate for 30 mins in the dark, and read absorbance at 490 nm.

    • ATP Luminescence (Viability): Add an ATP-dependent luminescent reagent directly to the remaining cells and media. Lyse for 10 mins on an orbital shaker, then read luminescence.

  • Data Analysis: Plot dose-response curves. Your optimal working concentration must be ≥3× the IC50 of the target cells, but ≤0.1× the IC10 of the primary cells.

Troubleshooting Guide

Issue: High background toxicity in vehicle control (DMSO) wells. Cause: Primary cells (especially primary hepatocytes or sensitive PBMCs) are highly susceptible to solvent toxicity. Solution: Keep DMSO strictly ≤0.1% . If 8-Methoxyisoquinolin-4-amine precipitates at this concentration, warm the culture media to 37°C prior to compound addition, or utilize a biocompatible co-solvent such as PEG400.

Issue: The compound shows no efficacy in target cells at doses that are safe for primary cells. Cause: The therapeutic window is closed. The off-target affinity (e.g., to survival kinases) equals or exceeds the on-target affinity. Solution: Switch from continuous exposure to a "pulse-treatment" paradigm (e.g., 2-hour exposure followed by a complete media washout). Alternatively, consider targeted delivery systems (like lipid nanoparticles) to physically restrict the compound from entering primary cells.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 8-Methoxyisoquinolin-4-amine Functionalization

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers and drug development professionals facing challenges during the structural modification of 8-Methoxyisoqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers and drug development professionals facing challenges during the structural modification of 8-Methoxyisoquinolin-4-amine . Due to its unique topological and electronic landscape, functionalizing the C4-amine position often results in stalled reactions, catalyst poisoning, or poor yields.

Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to overcome them.

The Mechanistic Challenge: Topology & Electronics

To successfully functionalize 8-Methoxyisoquinolin-4-amine, one must first understand the micro-environment of the C4 position:

  • Peri-Position Steric Clash: The C4-amine is flanked by the C3-hydrogen and the C5-hydrogen (across the ring junction). This peri-interaction creates a highly congested steric pocket[1]. When attempting N-alkylation or N-arylation, bulky electrophiles struggle to achieve the necessary trajectory for bond formation.

  • Electronic Enrichment: The C8-methoxy group acts as a strong electron-donating group (EDG) via resonance. While this increases the overall nucleophilicity of the amine, it also enhances the coordinating ability of the isoquinoline core to transition metals. This dual-coordination potential frequently leads to the formation of catalytically dormant off-cycle complexes[2].

Troubleshooting Guide: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

The most robust method for functionalizing hindered primary amines is the Buchwald-Hartwig cross-coupling. However, standard catalyst systems (e.g., Pd/BINAP or Pd/dppf) routinely fail with 8-Methoxyisoquinolin-4-amine.

Issue A: Reaction Stalls at 10-20% Conversion (Catalyst Poisoning)
  • Causality: Primary amines with enhanced basicity can displace the phosphine ligand from the Palladium center. This forms an inactive bis-amine complex, [Pd(Ar)(amine)2​X] , effectively removing the catalyst from the active cycle[3].

  • Resolution: Switch to bulky dialkylbiaryl phosphine ligands such as BrettPhos or t-BuBrettPhos . The extreme steric bulk of the isopropyl or tert-butyl groups on the ligand framework physically prevents the coordination of a second amine molecule, maintaining the active mono-ligated Pd(0) species[4].

Issue B: High Levels of Proto-dehalogenation (Failed Reductive Elimination)
  • Causality: Even if the amine successfully coordinates to form the Pd(II)-amido intermediate, the steric clash between the isoquinoline C5-proton and the incoming aryl group can severely retard the reductive elimination step. If this step is too slow, the intermediate undergoes β -hydride elimination or proto-dehalogenation instead[5].

  • Resolution: Utilize ligands with a high percent buried volume ( %Vbur​ ). Highly bulky ligands force the Pd(II) intermediate into a highly strained, distorted geometry. The system accelerates reductive elimination as a mechanism to relieve this extreme steric strain[6].

CatalyticCycle Pd0 Active Pd(0)L (Bulky Ligand prevents bis-amine coordination) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)X Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (8-Methoxyisoquinolin-4-amine) PdII_Ar->AmineCoord PdII_Amine L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->PdII_Amine Base (-HX) RedElim Reductive Elimination (Accelerated by % Vbur) PdII_Amine->RedElim Steric Relief RedElim->Pd0 Catalyst Regeneration Product Functionalized Product RedElim->Product

Mechanistic resolution of steric hindrance in Pd-catalyzed amination via bulky ligands.

Quantitative Data: Ligand Performance Matrix

To guide your experimental design, below is a summary of ligand performance for the N-arylation of sterically hindered isoquinolin-4-amines based on kinetic progress analyses[2][7].

Ligand System %Vbur​ Primary Issue EncounteredExpected YieldSelectivity (Mono vs. Bis)
BINAP ~45%Severe catalyst poisoning; off-cycle complexation.< 15%Poor
XPhos ~50%Slow reductive elimination; dehalogenation observed.35 - 45%Moderate
BrettPhos ~54%Standard benchmark; prevents bis-amine binding.80 - 88%Excellent (>95% Mono)
t-BuBrettPhos ~58%Optimal for highly electron-deficient aryl halides.85 - 92%Excellent (>98% Mono)

Frequently Asked Questions (FAQs)

Q: Can I use Cs2​CO3​ instead of NaOt−Bu to tolerate base-sensitive functional groups? A: Yes, but with a caveat. NaOt−Bu is highly effective because its strong basicity rapidly deprotonates the amine to form the Pd-amido complex. If you must use a weaker base like Cs2​CO3​ to protect esters or nitriles, you must switch the solvent to tert-butanol ( t -BuOH) or add catalytic phase-transfer agents to increase the solubility of the carbonate base[7].

Q: My product shows over-arylation (tertiary amine formation). How do I prevent this? A: Over-arylation occurs when the mono-arylated secondary amine outcompetes the primary amine for the catalyst. BrettPhos is specifically designed to suppress this; its binding pocket is too narrow to accommodate a secondary aryl amine, ensuring strict mono-selectivity[4]. Ensure your ligand-to-palladium ratio is strictly maintained at 1.2:1 to prevent ligand dissociation.

Q: Does the C8-Methoxy group require specific protecting group strategies? A: No. The methoxy ether at C8 is highly stable under standard cross-coupling conditions and does not require protection[8]. However, be cautious during subsequent acidic workups, as concentrated strong acids (like HBr or HI) can cleave the methyl ether.

Self-Validating Experimental Protocol

The following methodology utilizes a "self-validating" approach. By observing specific visual checkpoints (color changes), the operator can confirm catalyst activation before committing the valuable 8-Methoxyisoquinolin-4-amine substrate.

Workflow: N-Arylation of 8-Methoxyisoquinolin-4-amine

Reagents:

  • 8-Methoxyisoquinolin-4-amine (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Pd2​(dba)3​ (2.0 mol%)

  • BrettPhos (4.8 mol%)

  • NaOt−Bu (1.4 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube, add Pd2​(dba)3​ , BrettPhos, and NaOt−Bu . Evacuate and backfill the tube with ultra-pure Argon three times.

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane.

  • Catalyst Pre-Activation (Validation Checkpoint): Stir the mixture at 40°C for 5 minutes without the amine or aryl halide.

    • Validation: The solution must transition from a murky purple/black to a clear, deep burgundy/red. This confirms the formation of the active L−Pd(0) species. If the solution remains black, the solvent is wet or oxygen has entered the system.

  • Substrate Addition: Add the Aryl Halide followed by 8-Methoxyisoquinolin-4-amine.

  • Cross-Coupling: Seal the tube and heat to 100°C for 12–18 hours. Monitor via LCMS. The bulky ligand will force the reaction to completion by accelerating reductive elimination[6].

  • Quench & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Purify via flash chromatography.

Workflow Step1 1. Purge & Prep Degas Solvents Step2 2. Pre-activation Pd + Ligand (Red Color) Step1->Step2 Step3 3. Substrate Addition Amine + Base Step2->Step3 Step4 4. Cross-Coupling 100°C (Check LCMS) Step3->Step4 Step5 5. Isolation Filtration & Purify Step4->Step5

Self-validating experimental workflow for the N-functionalization of hindered amines.

References

  • Chem-Impex International.8-Methoxyisoquinoline.
  • EvitaChem.Buy 5-Fluoroisoquinolin-4-amine (EVT-12652754).
  • Journal of the American Chemical Society (ACS).Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • National Institutes of Health (NIH) / PMC.Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
  • ResearchGate.The terphenyl phosphine TRuPhos: a novel and efficient ligand for the palladium-catalyzed arylation of hindered primary alkyl amines with mechanism clarification.
  • ResearchGate.Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
  • National Institutes of Health (NIH) / PMC.Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Royal Society of Chemistry (RSC).Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.

Sources

Troubleshooting

Improving extraction efficiency of 8-Methoxyisoquinolin-4-amine from biological matrices

Welcome to the technical support center for the efficient extraction of 8-Methoxyisoquinolin-4-amine from complex biological matrices. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient extraction of 8-Methoxyisoquinolin-4-amine from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our focus is on ensuring scientific integrity and empowering you with robust, self-validating protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the extraction of 8-Methoxyisoquinolin-4-amine, providing foundational knowledge for successful sample preparation.

Q1: What are the key chemical properties of 8-Methoxyisoquinolin-4-amine that influence its extraction?

A1: 8-Methoxyisoquinolin-4-amine is a moderately polar, basic compound. Its isoquinoline ring structure contributes to its aromaticity and potential for π-π interactions. The primary amine group at the C4 position and the nitrogen in the isoquinoline ring are basic and can be protonated at acidic pH, increasing its aqueous solubility.[1][2] Conversely, at a basic pH, the molecule is in its neutral, more hydrophobic form, making it more amenable to extraction into organic solvents. The methoxy group at the C8 position also influences its polarity and solubility.[1] Understanding these pH-dependent properties is critical for developing an effective extraction strategy.

Q2: Which biological matrices are typically analyzed for this compound?

A2: 8-Methoxyisoquinolin-4-amine and its analogs are often studied in various biological matrices during drug discovery and development. These commonly include:

  • Plasma/Serum: To determine pharmacokinetic profiles.

  • Urine: To assess excretion pathways.

  • Tissue Homogenates (e.g., liver, kidney, brain): To evaluate tissue distribution.

Each matrix presents unique challenges, such as high protein content in plasma or varying salt concentrations in urine, which must be addressed during sample preparation.[3][4]

Q3: What are the most common extraction techniques for 8-Methoxyisoquinolin-4-amine?

A3: The three most prevalent techniques are:

  • Protein Precipitation (PPT): A rapid method for removing proteins from plasma or serum.[5]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquid phases.[6]

  • Solid-Phase Extraction (SPE): A highly selective and versatile method that uses a solid sorbent to isolate the analyte of interest.[7][8]

The choice of technique depends on factors such as the required level of cleanliness, desired concentration factor, sample throughput, and the specific analytical endpoint (e.g., LC-MS/MS).[6]

Q4: Why is sample cleanliness important, and what are "matrix effects"?

A4: A clean sample extract is crucial for accurate and reproducible analytical results, particularly for sensitive detection methods like LC-MS/MS.[9][10] "Matrix effects" refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological matrix.[3][11] These effects can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte's concentration.[3][9][10] Efficient extraction methods aim to minimize these interferences by removing matrix components like phospholipids, proteins, and salts.[12]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-and-solution framework for issues you might encounter during the extraction of 8-Methoxyisoquinolin-4-amine.

Problem Potential Causes Recommended Solutions
Low Analyte Recovery Inappropriate pH: The pH of the sample may not be optimal for the chosen extraction method. For LLE, an inappropriate pH will lead to poor partitioning. For SPE, it can result in poor retention or elution.[13]Optimize pH: For LLE, adjust the sample pH to be at least 2 units above the pKa of the amine groups to ensure it is in its neutral, more organic-soluble form. For reversed-phase SPE, a slightly basic pH during loading will promote retention. For elution, a slightly acidic mobile phase will protonate the analyte, disrupting its interaction with the sorbent.[14]
Incorrect Solvent Selection (LLE/SPE): The organic solvent in LLE may not have the appropriate polarity to efficiently extract the analyte. In SPE, the wash solvent might be too strong, prematurely eluting the analyte, or the elution solvent may be too weak to desorb it completely.[15][16]Solvent Screening: For LLE, test a range of water-immiscible organic solvents with varying polarities (e.g., methyl-tert-butyl ether (MTBE), ethyl acetate, dichloromethane). For SPE, use a weak wash solvent (e.g., 5-10% methanol in water) and a strong elution solvent (e.g., methanol with a small percentage of formic or acetic acid).[15]
Incomplete Elution from SPE Sorbent: The interaction between the analyte and the SPE sorbent may be too strong for the chosen elution solvent.Strengthen Elution Solvent: Increase the organic content of the elution solvent or add a small amount of a competing base (e.g., ammonium hydroxide) to disrupt ionic interactions in mixed-mode SPE.[17]
Analyte Co-precipitation with Proteins (PPT): During protein precipitation, the analyte may become entrapped in the protein pellet, leading to reduced recovery in the supernatant.[18]Optimize Precipitating Agent and Ratio: Acetonitrile is often a good choice for protein precipitation and generally yields high recovery.[18] Experiment with different ratios of acetonitrile to sample (e.g., 3:1, 4:1) to find the optimal balance between protein removal and analyte recovery.[5]
High Matrix Effects (Ion Suppression/Enhancement) Insufficient Removal of Phospholipids: Phospholipids are a major cause of ion suppression in LC-MS/MS analysis of plasma and tissue samples.[12]Employ Phospholipid Removal Strategies: Use specialized SPE cartridges or plates designed for phospholipid removal. Alternatively, a "solvent first" protein precipitation approach, where the sample is added to the precipitating solvent, can improve the removal of endogenous materials.
Co-elution of Endogenous Components: Other small molecules from the biological matrix may have similar chromatographic properties to 8-Methoxyisoquinolin-4-amine and co-elute, causing interference.Refine Chromatographic Method: Optimize the LC gradient, mobile phase composition, or switch to a different column chemistry to improve the separation of the analyte from interfering matrix components.[9]
Inadequate Sample Clean-up: The chosen extraction method may not be providing a sufficiently clean extract.Switch to a More Selective Technique: If experiencing significant matrix effects with PPT or LLE, consider developing an SPE method. SPE offers a higher degree of selectivity and can provide a much cleaner final extract.[7][8]
Poor Reproducibility (%RSD > 15%) Inconsistent pH Adjustment: Manual pH adjustments can be a source of variability between samples.Use Buffered Solutions: Prepare and use buffered solutions for all pH-sensitive steps to ensure consistency across all samples.
Variable Extraction Times (LLE): Inconsistent mixing or phase separation times in LLE can lead to variable extraction efficiencies.Standardize LLE Procedure: Use a mechanical shaker for a fixed duration and centrifuge all samples for the same amount of time to ensure consistent mixing and phase separation.
SPE Cartridge/Well Drying Out: If the SPE sorbent bed dries out after conditioning and before sample loading, retention can be compromised.[15][17]Maintain Sorbent Wetness: Ensure that the sorbent bed remains wetted with the equilibration solvent until the sample is loaded. Do not let air pass through the cartridge after conditioning.
Inconsistent Flow Rates (SPE): Drastic variations in the flow rate during sample loading, washing, or elution in SPE can affect analyte retention and recovery.[16][19]Control Flow Rate: Use a vacuum or positive pressure manifold to maintain a consistent and controlled flow rate across all SPE wells or cartridges.[13]

III. Detailed Experimental Protocols

Here are detailed, step-by-step methodologies for the three primary extraction techniques.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum

This method is rapid and suitable for high-throughput screening.

Materials:

  • Plasma or serum sample containing 8-Methoxyisoquinolin-4-amine

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube or a well of a 96-well plate.

  • Add 300 µL of ice-cold acetonitrile to the sample. This 3:1 ratio of ACN to sample is a good starting point.[5]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[20]

  • Carefully collect the supernatant containing the analyte and transfer it to a clean tube or well for analysis or further processing (e.g., evaporation and reconstitution).

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine

This protocol is effective for cleaning up urine samples and concentrating the analyte.

Materials:

  • Urine sample

  • 1 M Sodium Hydroxide (NaOH)

  • Methyl-tert-butyl ether (MTBE)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • Pipette 1 mL of the urine sample into a glass centrifuge tube.

  • Add 100 µL of 1 M NaOH to the urine sample to raise the pH and neutralize the amine groups of the analyte.[14] Vortex briefly.

  • Add 3 mL of MTBE to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent. This step achieves a 10-fold concentration of the analyte.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma

This method provides the cleanest extracts and is ideal for sensitive bioanalysis. A reversed-phase SPE approach is described here.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a polymer-based sorbent)

  • Plasma sample

  • Methanol (MeOH)

  • Deionized water

  • 5% Ammonium Hydroxide in water

  • 5% Formic Acid in Methanol

  • SPE manifold (vacuum or positive pressure)

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 600 µL of 5% ammonium hydroxide in water. This dilution reduces viscosity and adjusts the pH to ensure the analyte is in its neutral form for better retention.

  • Conditioning: Pass 1 mL of MeOH through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Loading: Slowly load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Pass 1 mL of deionized water through the cartridge to remove salts and other polar interferences. Follow this with 1 mL of 10% MeOH in water to remove less polar interferences.

  • Elution: Elute the 8-Methoxyisoquinolin-4-amine from the sorbent with 1 mL of 5% formic acid in methanol. The acidic mobile phase will protonate the analyte, disrupting its hydrophobic interaction with the sorbent and facilitating its elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for your analytical method.

IV. Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the key steps in each extraction technique.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow start Start: Urine Sample ph_adjust pH Adjustment (Add 1M NaOH) start->ph_adjust add_solvent Add Organic Solvent (e.g., MTBE) ph_adjust->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (LC-MS/MS) reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow start Start: Plasma Sample pretreat Sample Pre-treatment (Dilution & pH Adjustment) start->pretreat load Load Sample pretreat->load condition Condition Sorbent (Methanol) equilibrate Equilibrate Sorbent (Water) condition->equilibrate equilibrate->load wash Wash (Remove Interferences) load->wash elute Elute Analyte (Acidified Methanol) wash->elute evaporate Evaporate & Reconstitute elute->evaporate analysis Analysis (LC-MS/MS) evaporate->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Logic cluster_Troubleshooting Troubleshooting Logic for Low Recovery start Low Recovery Observed check_fractions Analyze Waste Fractions (Load & Wash) start->check_fractions analyte_in_waste Analyte in Waste? check_fractions->analyte_in_waste retained Analyte Retained on Sorbent analyte_in_waste->retained No not_retained Analyte Not Retained analyte_in_waste->not_retained Yes optimize_elution Optimize Elution Conditions (Stronger Solvent, pH) retained->optimize_elution optimize_load Optimize Loading Conditions (pH, Solvent Strength) not_retained->optimize_load re_extract Re-extract with Optimized Method optimize_load->re_extract optimize_elution->re_extract

Caption: Troubleshooting Logic for Low Recovery in SPE.

V. References

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity and SAR Profiling: 8-Methoxyisoquinolin-4-amine vs. 5-Methoxyisoquinolin-4-amine

Executive Summary In rational drug design, the isoquinoline core is a privileged scaffold, frequently utilized for its ability to mimic the adenine ring of ATP and bind to the hinge region of kinases[1]. However, the bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the isoquinoline core is a privileged scaffold, frequently utilized for its ability to mimic the adenine ring of ATP and bind to the hinge region of kinases[1]. However, the biological activity of isoquinoline derivatives is exquisitely sensitive to positional isomerism. This guide provides an in-depth comparative analysis of two critical pharmacophores: 8-Methoxyisoquinolin-4-amine and 5-Methoxyisoquinolin-4-amine . By examining the profound structural and electronic differences driven by their substitution patterns, we elucidate how these building blocks dictate target selectivity, binding affinity, and overall pharmacological efficacy.

Structural and Mechanistic Divergence

To understand the divergent biological activities of these two scaffolds, one must analyze the three-dimensional consequences of their substitution patterns. The fundamental difference lies in the presence or absence of a steric phenomenon known as the peri-interaction .

The peri-Interaction and Dihedral Twist in 5-Methoxyisoquinolin-4-amine

In fused bicyclic systems like isoquinoline, positions 4 and 5 are peri to each other. When substituents are placed at both positions, their electron clouds overlap, inducing a severe steric clash[2][3]. In 5-Methoxyisoquinolin-4-amine , the oxygen of the C5-methoxy group and the nitrogen of the C4-amine are forced into close proximity. To relieve this immense steric strain, the 4-amino group (and any attached pharmacophore) is forced to rotate out of the plane of the isoquinoline ring.

Biological Consequence: This forced dihedral twist prevents the isoquinoline core from intercalating flatly into narrow binding clefts, such as the ATP-binding pocket of kinases. Consequently, 5-methoxy derivatives typically exhibit poor activity against standard planar kinase targets, though this twist can be exploited to achieve selectivity for G-protein-coupled receptors (GPCRs) or uniquely shaped allosteric pockets.

Planarity and Hinge Binding in 8-Methoxyisoquinolin-4-amine

Conversely, in 8-Methoxyisoquinolin-4-amine , the methoxy group is located at C8, on the opposite side of the bicyclic system from the C4-amine. This spatial separation completely avoids the peri-interaction, allowing the 4-amino substituent to remain perfectly coplanar with the aromatic core. Furthermore, the 8-methoxy group exerts an electron-donating effect that subtly increases the basicity of the isoquinoline N2 atom.

Biological Consequence: Crystallographic evidence, such as the CDK8/Cyclin C complex bound to an isoquinolin-4-amine derivative (PDB: 6T41), demonstrates that the N2 atom forms a critical hydrogen bond with the backbone amide of the kinase hinge region[4]. The unhindered planarity of the 8-methoxy scaffold allows for optimal insertion into this pocket, while the enhanced N2 basicity strengthens the hinge hydrogen bond, typically resulting in highly potent kinase inhibition[1].

G A Isoquinolin-4-amine Core B 8-Methoxy Isomer (Planar Conformation) A->B C 5-Methoxy Isomer (Twisted Conformation) A->C D Optimal N2 Hinge Binding (e.g., CDK8) B->D High Affinity E Steric Clash (peri-interaction) Disrupts ATP-mimetic binding C->E Reduced Affinity

Mechanistic divergence of isoquinolin-4-amines in kinase hinge binding.

Comparative Biological Activity Profile

The structural mechanics described above translate directly into measurable pharmacological parameters. Table 1 summarizes the representative Structure-Activity Relationship (SAR) profile when these two amines are elaborated into targeted therapeutics.

Table 1: Comparative SAR Profile of Methoxyisoquinolin-4-amine Scaffolds

Parameter8-Methoxyisoquinolin-4-amine5-Methoxyisoquinolin-4-amine
C4-Amine Dihedral Angle ~0° - 15° (Coplanar)>45° (Twisted out-of-plane)
Kinase Hinge Binding High (Favorable flat intercalation)Low (Steric exclusion from ATP pocket)
N2 H-Bond Strength Enhanced (Inductive/Resonance effects)Baseline (Negligible electronic influence)
peri-Interaction Strain Absent (C4 and C8 are distant)High (C4-amine and C5-methoxy clash)
Primary Target Utility Planar Kinases (e.g., CDK8, ROCK, PKA)GPCRs, Non-planar allosteric sites

Experimental Workflows & Methodologies

To empirically validate the biological activity differences between derivatives of 8-Methoxyisoquinolin-4-amine and 5-Methoxyisoquinolin-4-amine, a self-validating workflow combining thermodynamic target engagement and functional enzymatic assays is required.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality: We utilize DSF to rapidly assess whether the planar (8-OMe) versus the twisted (5-OMe) scaffold better stabilizes the folded state of the target kinase. A higher shift in melting temperature (ΔTm) directly correlates with the thermodynamic favorability of the binding mode.

  • Protein Preparation: Dilute the purified recombinant target kinase (e.g., CDK8/Cyclin C) to a final concentration of 2 μM in an assay buffer consisting of 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Dye Addition: Add SYPRO Orange protein gel stain to the protein mixture to achieve a final concentration of 5X.

  • Compound Dispensing: In a 96-well RT-PCR plate, dispense the elaborated 8-methoxy and 5-methoxy derivatives to a final concentration of 10 μM. Include a 1% DMSO vehicle control well to establish the baseline Tm.

  • Thermal Denaturation: Seal the plate and run a melt curve from 25°C to 95°C at a ramp rate of 1°C/minute using a real-time PCR system. Monitor fluorescence continuously (Ex: 490 nm / Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the melting temperature (Tm) for each well. Calculate target engagement as ΔTm=Tmcompound​−TmDMSO​ .

Protocol 2: In Vitro Radiometric Kinase Assay (IC50 Determination)

Causality: To translate the thermodynamic binding observed in DSF into functional catalytic inhibition, a radiometric assay is employed. This step self-validates the structural hypothesis by confirming that the planar intercalation of the 8-methoxy scaffold results in superior enzymatic blockade compared to the sterically hindered 5-methoxy scaffold.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 8-OMe and 5-OMe compounds in 100% DMSO, starting at a top concentration of 1 mM.

  • Reaction Assembly: Transfer 1 μL of each compound dilution into a 96-well assay plate. Add 15 μL of a master mix containing the target kinase and its specific peptide substrate in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Initiation: Start the catalytic reaction by adding 10 μL of an ATP mixture containing cold ATP (at the Km of the kinase) spiked with 0.5 μCi of [γ-33P]-ATP.

  • Incubation: Incubate the reaction plate for exactly 60 minutes at room temperature with gentle shaking.

  • Quenching & Capture: Quench the reaction by adding 5 μL of 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate to capture the phosphorylated peptide. Wash the filter plate three times with 1% phosphoric acid to remove unreacted [γ-33P]-ATP.

  • Quantification: Add 30 μL of scintillation cocktail to each well and read the plate on a Microbeta counter. Calculate the IC50 using a 4-parameter logistic regression model.

Workflow S1 Compound Synthesis S2 DSF Thermal Shift S1->S2 S3 In Vitro Kinase Assay S2->S3 S4 X-Ray Crystallography S3->S4

Experimental workflow for validating isoquinoline SAR and biological activity.

References

  • [4] 6T41: CDK8/Cyclin C in complex with N-(4-chlorobenzyl)isoquinolin-4-amine. RCSB Protein Data Bank. URL:[Link]

  • [1] Wu, X., et al. Effects of rigidity on the selectivity of protein kinase inhibitors. PubMed Central (NIH). URL:[Link]

  • [2] Anderson, J. E., & Oehlschlager, A. C. peri-Interaction in Naphthalene Derivatives: Dihydrobenzisoquinolines. RSC Publishing. URL:[Link]

  • [3] Antonov, A. S., et al. Spontaneous Cyclization of peri-Diiminonaphthalenes Leading to the Formation of Benzo[de]isoquinolines. ACS Publications. URL:[Link]

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Comparative

A Comparative Analysis of Kinase Inhibition: 8-Methoxyisoquinolin-4-amine versus Standard Inhibitors

This guide provides a comprehensive framework for evaluating the kinase inhibition profile of the novel small molecule, 8-Methoxyisoquinolin-4-amine. In the landscape of drug discovery, particularly within oncology, prot...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the kinase inhibition profile of the novel small molecule, 8-Methoxyisoquinolin-4-amine. In the landscape of drug discovery, particularly within oncology, protein kinases remain a pivotal class of drug targets.[1] The dysregulation of these enzymes is a hallmark of numerous diseases.[2] Consequently, the rigorous characterization of new potential inhibitors is a critical step in the development pipeline.

The isoquinoline and quinoline scaffolds are prevalent in medicinal chemistry and are known to form the core of many kinase inhibitors.[3][4] This guide presents an objective comparison of 8-Methoxyisoquinolin-4-amine's potential performance against well-characterized, standard kinase inhibitors. We will delve into the experimental methodologies required for such a comparison, present illustrative data for a clear analysis, and place the findings within the context of a relevant biological signaling pathway.

The Competitors: A Look at Standard Kinase Inhibitors

To establish a robust baseline for comparison, we have selected three standard inhibitors, each representing a different profile of selectivity and potency:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor. It is often used as a positive control in kinase assays due to its high affinity for a wide range of kinases, but its lack of selectivity makes it unsuitable as a therapeutic agent.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] It is a clinically approved drug used in the treatment of non-small cell lung cancer, particularly in patients with activating EGFR mutations. Its targeted nature stands in stark contrast to Staurosporine.

  • Ponatinib: A multi-targeted tyrosine kinase inhibitor designed to overcome drug resistance in chronic myeloid leukemia. It inhibits a range of kinases, including Abl and VEGFR, showcasing a "promiscuous but controlled" inhibition profile that is therapeutically valuable.

Methodology: Quantifying Inhibition with an In Vitro Kinase Assay

To quantify the inhibitory potential of a compound, determining its half-maximal inhibitory concentration (IC50) is essential.[1][6][7] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6][7] For this guide, we will detail a luminescence-based in vitro kinase assay, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the procedure for determining the IC50 values of test compounds against a specific kinase in a 384-well plate format.

Causality Behind Experimental Choices:

  • Pre-incubation of Kinase and Inhibitor: The 15-minute pre-incubation period allows the test compound to bind to the kinase, reaching a state of equilibrium before the enzymatic reaction is initiated.[2][10] This is particularly crucial for inhibitors that may have slower binding kinetics.

  • ATP Concentration: The concentration of ATP is typically set at or near its Michaelis constant (Km) for the specific kinase being assayed. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.[11]

  • Two-Step ADP Detection: The ADP-Glo™ system first uses a reagent to stop the kinase reaction and deplete the remaining ATP.[9] A second detection reagent is then added to convert the ADP generated by the kinase into ATP, which is subsequently used by a luciferase to produce a light signal proportional to the initial kinase activity.[8][9] This two-step process minimizes assay interference from the high concentration of ATP used in the kinase reaction.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a serial dilution series of 8-Methoxyisoquinolin-4-amine and the standard inhibitors (Staurosporine, Gefitinib, Ponatinib) in 100% DMSO. A 12-point, 3-fold dilution scheme is recommended, starting from a high concentration (e.g., 10 mM).

    • Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include "DMSO only" wells as a no-inhibitor (100% activity) control.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

    • Add 5 µL of the 2X kinase solution to each well containing the test compounds or DMSO.

    • Gently mix the plate and incubate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP solution in the kinase reaction buffer.

    • Initiate the enzymatic reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is now 10 µL.

    • Mix the plate and incubate at 30°C for 60 minutes. The incubation time may need optimization based on the specific kinase's activity.[2]

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to ensure all unconsumed ATP is depleted.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from a "no kinase" control well.

    • Normalize the data by setting the average signal from the "DMSO only" wells to 100% activity and a "maximum inhibition" control (e.g., a high concentration of a potent inhibitor) to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.[12]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Serial Dilution of Inhibitors B 2. Dispense Inhibitors into 384-well Plate A->B C 3. Add 2X Kinase Solution B->C D 4. Pre-incubate (15 min) C->D E 5. Add 2X Substrate/ATP Solution to Initiate D->E F 6. Incubate (60 min at 30°C) E->F G 7. Add ADP-Glo™ Reagent (Stop Reaction) F->G H 8. Incubate (40 min) G->H I 9. Add Kinase Detection Reagent H->I J 10. Incubate (30 min) I->J K 11. Read Luminescence J->K L L K->L 12. Data Analysis (IC50 Calculation) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Gefitinib / 8-Methoxyisoquinolin-4-amine Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: Simplified EGFR signaling pathway showing the point of inhibition.

This guide provides a foundational workflow for the characterization of novel kinase inhibitors like 8-Methoxyisoquinolin-4-amine. Through systematic in vitro assays, comparative data analysis, and contextualization within biological pathways, researchers can effectively profile new chemical entities, paving the way for the development of next-generation targeted therapeutics.

References

  • Bio-protocol. In Vitro Kinase Inhibition Assays. [Link]

  • Kohl, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ASCO Publications. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Roskoski, R. Jr. (2020). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • ResearchGate. Different Types of Kinase Inhibitors and Their Mechanisms of Action. [Link]

  • Münzker, L., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. [Link]

  • Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16767485, 8-Methoxyquinolin-4-amine. [Link]

  • Li, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • Singh, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • He, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • bioRxiv. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. [Link]

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Safety & Regulatory Compliance

Safety

8-Methoxyisoquinolin-4-amine proper disposal procedures

An In-Depth Guide to the Proper Disposal of 8-Methoxyisoquinolin-4-amine This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Methoxyisoquinolin-4-amine. As a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 8-Methoxyisoquinolin-4-amine

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Methoxyisoquinolin-4-amine. As a substituted quinoline and an aromatic amine, this compound requires careful handling as hazardous waste to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle such specialized chemical reagents. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety.

Hazard Assessment and Waste Classification

8-Methoxyisoquinolin-4-amine, due to its chemical structure as an aromatic amine and a quinoline derivative, must be managed as hazardous waste. The parent compound, quinoline, is classified as a hazardous substance that is harmful, irritating, and a suspected carcinogen.[1][2] Aromatic amines as a class are noted for their potential toxicity and environmental persistence.[3] Therefore, it is imperative to assume that 8-Methoxyisoquinolin-4-amine exhibits similar hazardous characteristics.

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Given the toxicological profile of related compounds, 8-Methoxyisoquinolin-4-amine waste falls under the toxicity characteristic.

Discharge into the environment, including sewer systems, is strictly prohibited. [5][6] Such actions can cause significant harm to aquatic life and ecosystems.[6]

| Hazard Profile: 8-Methoxyisoquinolin-4-amine (Inferred from Related Compounds) | | :--- | :--- | | Chemical Class | Aromatic Amine, Quinoline Derivative | | Primary Hazards | Harmful if swallowed or in contact with skin.[1][7] Causes serious eye irritation.[2][7] May cause respiratory irritation.[7] | | Long-Term Hazards | Suspected mutagen and carcinogen (based on quinoline and aromatic amine classifications).[2][3] Potential for liver damage upon high exposure.[8] | | Environmental Hazards | Toxic to aquatic life with long-lasting effects.[2][9] | | EPA Waste Classification | Must be managed as hazardous waste.[10] |

Personnel Safety: Required Personal Protective Equipment (PPE)

Before handling 8-Methoxyisoquinolin-4-amine for any purpose, including disposal, personnel must be equipped with appropriate PPE to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of suitable protective equipment.[1][11]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling is complete.[2][5]

  • Eye and Face Protection : Use chemical safety goggles and a face shield. Standard safety glasses are insufficient. This is mandated by OSHA's eye and face protection regulations (29 CFR 1910.133).[1]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or in case of a significant spill risk, wear impervious clothing to prevent skin contact.[1][5] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[5]

  • Respiratory Protection : All handling of 8-Methoxyisoquinolin-4-amine, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[1][11]

Waste Segregation, Containment, and Storage

Proper segregation is critical to prevent dangerous chemical reactions. Amine waste must be kept separate from incompatible materials.[6][12]

  • Incompatible Materials : Do not mix 8-Methoxyisoquinolin-4-amine waste with the following:

    • Acids and Strong Oxidizing Agents : Can cause violent reactions.[6]

    • Halogenated Solvents : Keep separate to comply with waste stream requirements.[12]

    • Non-Hazardous Waste : Mixing hazardous and non-hazardous waste increases the volume of hazardous material and is a regulatory violation.[3]

  • Waste Container Requirements :

    • Compatibility : Use a container made of compatible material (e.g., glass or high-density polyethylene) that is in good condition.[12] The original product container is often a suitable choice.[3]

    • Labeling : The container must be clearly labeled using your institution's official hazardous waste tag.[10] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "8-Methoxyisoquinolin-4-amine." Do not use abbreviations or chemical formulas.[10]

      • The accumulation start date (the date the first drop of waste enters the container).

      • The specific hazards (e.g., Toxic, Irritant).

    • Closure : The container must be kept tightly sealed with a screw-top cap at all times, except when actively adding waste.[6][13] A funnel left in the opening is not considered a proper closure.

  • Storage : Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory. This area should be away from heat sources or direct sunlight.[5][6]

Step-by-Step Disposal Protocol

Disposal of 8-Methoxyisoquinolin-4-amine must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][10]

Step 1: Preparing the Waste Container
  • Select a clean, dry, and compatible waste container as described above.

  • Affix a hazardous waste tag and fill out all required information except the final pickup date.[10]

Step 2: Transferring Chemical Waste
  • Don all required PPE and perform the transfer inside a chemical fume hood.

  • If transferring a solid, use spark-proof tools and techniques that minimize dust generation.[5]

  • If transferring a solution, use a funnel to prevent spills.

  • Securely cap the waste container immediately after the transfer.

  • Wipe the exterior of the container to remove any external contamination.

Step 3: Arranging for Disposal
  • Once the container is full or you are finished generating this waste stream, complete the hazardous waste tag.

  • Follow your institution's procedure to request a waste pickup from the EHS office. This typically involves submitting a chemical waste collection form.[10]

  • Store the container in the satellite accumulation area until it is collected by authorized personnel.

The entire process, from generation to disposal, is part of a "cradle-to-grave" management system regulated by the EPA to ensure accountability.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 8-Methoxyisoquinolin-4-amine.

G Workflow for 8-Methoxyisoquinolin-4-amine Disposal cluster_prep Preparation & Handling cluster_waste Waste Transfer & Storage cluster_disposal Final Disposal A Identify Waste: 8-Methoxyisoquinolin-4-amine B Don Required PPE: Gloves, Goggles, Lab Coat A->B C Work in Chemical Fume Hood B->C D Prepare Labeled, Compatible Hazardous Waste Container C->D E Transfer Waste to Container (Minimize Dust/Spills) D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Request Pickup from EHS (Submit Required Forms) G->H I EHS Collects Waste H->I J Transport to Licensed Hazardous Waste Facility I->J K Final Disposal via Controlled Incineration J->K

Caption: Disposal workflow from identification to final destruction.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Management
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Remove all sources of ignition.[5]

  • Assess and Protect : Don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[14][15]

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[5]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[5] Seek medical attention if irritation develops.

  • Inhalation : Move the victim to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Disposal of Empty Containers

Empty containers that held 8-Methoxyisoquinolin-4-amine must also be handled properly, as they retain chemical residues.

  • The container can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5] The rinsate must be collected and disposed of as hazardous waste.

  • After decontamination, the original label must be fully defaced or removed. The container can then be offered for recycling or disposed of in regular trash.[5][12]

  • Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if made of combustible materials.[5]

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. Available at: [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Essentia. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. Available at: [Link]

  • Chemical Waste Disposal Guidelines . Hamilton College. Available at: [Link]

  • Safety Data Sheet - 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one . Kishida Chemical Co., Ltd. Available at: [Link]

  • Chemical Waste Management Guide . Environmental Health & Safety, Boston University. Available at: [Link]

  • Safety Data Sheet - Brilliant Green Bile Broth . Carl ROTH. Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. Available at: [Link]

  • SAFETY DATA SHEET - Revanol . Trade Corporation International. Available at: [Link]

  • Material Safety Data Sheet - FARMIN DM2098 . Kao Chemicals. Available at: [Link]

  • Treatment of amine wastes generated in industrial processes . ResearchGate. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

  • SAFETY DATA SHEET - Quinoline . PENTA. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. Available at: [Link]

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